Histone H3 (1-20)
Description
Structure
2D Structure
Properties
Molecular Formula |
C91H167N35O27 |
|---|---|
Molecular Weight |
2183.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C91H167N35O27/c1-45(2)41-61(88(152)153)121-79(143)59(29-31-64(97)131)117-74(138)53(22-10-14-34-93)115-77(141)57(26-18-38-106-90(101)102)119-83(147)63-28-20-40-126(63)87(151)48(5)111-73(137)52(21-9-13-33-92)112-67(134)43-108-66(133)42-109-84(148)68(49(6)128)123-82(146)62(44-127)122-78(142)54(23-11-15-35-94)116-76(140)56(25-17-37-105-89(99)100)114-72(136)47(4)110-85(149)69(50(7)129)124-81(145)60(30-32-65(98)132)118-75(139)55(24-12-16-36-95)120-86(150)70(51(8)130)125-80(144)58(113-71(135)46(3)96)27-19-39-107-91(103)104/h45-63,68-70,127-130H,9-44,92-96H2,1-8H3,(H2,97,131)(H2,98,132)(H,108,133)(H,109,148)(H,110,149)(H,111,137)(H,112,134)(H,113,135)(H,114,136)(H,115,141)(H,116,140)(H,117,138)(H,118,139)(H,119,147)(H,120,150)(H,121,143)(H,122,142)(H,123,146)(H,124,145)(H,125,144)(H,152,153)(H4,99,100,105)(H4,101,102,106)(H4,103,104,107)/t46-,47-,48-,49+,50+,51+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,68-,69-,70-/m0/s1 |
InChI Key |
FMWOKSJRUYSZDS-UIOHYKFDSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N |
Origin of Product |
United States |
Specific Post Translational Modifications Ptms on Histone H3 1 20 and Their Catalytic Systems
Histone H3 (1-20) Acetylation
Histone acetylation is a well-studied PTM generally associated with a more open chromatin structure, known as euchromatin, which facilitates gene transcription. wikipedia.org This modification involves the transfer of an acetyl group from acetyl-CoA to the ε-amino group of a lysine (B10760008) residue, a reaction catalyzed by Histone Acetyltransferases (HATs). wikipedia.org The addition of the acetyl group neutralizes the positive charge of the lysine, which is thought to weaken the interaction between the histone tail and the negatively charged DNA, making the DNA more accessible to transcription factors. wikipedia.org
Within the Histone H3 (1-20) peptide, several lysine residues have been identified as key sites for acetylation. The most prominently studied sites include Lysine 9 (K9), Lysine 14 (K14), and Lysine 18 (K18). researchgate.netciteab.com These sites are highly conserved across various species, from fungi to mammals, underscoring their functional importance. nih.gov
Lysine 9 (H3K9ac) : Acetylation at this position is often linked with active gene promoters.
Lysine 14 (H3K14ac) : This is a primary site of acetylation and is crucial for processes like rDNA silencing and replicative aging in yeast. abcam.comnih.gov Studies have shown that H3K14 is a preferred acetylation site for certain HATs in vitro. embopress.org
Lysine 18 (H3K18ac) : Along with K9 and K14, K18 is a key acetylation site. embopress.org
| Acetylation Site | Description | Associated Function |
|---|---|---|
| Lysine 9 (K9) | A key acetylation site on the N-terminal tail of Histone H3. | Associated with active gene promoters. |
| Lysine 14 (K14) | A primary and highly conserved acetylation site. nih.govabcam.com | Important for rDNA silencing, replicative aging, and chromatin accessibility. nih.govnih.gov |
| Lysine 18 (K18) | A significant site of acetylation within the Histone H3 tail. | Often acetylated in conjunction with K9 and K14. embopress.org |
Histone Acetyltransferases (HATs) are the enzymes responsible for adding acetyl groups to histone tails. wikipedia.org They are often found in multi-subunit complexes that recognize and acetylate nucleosomal substrates. anaspec.com While different HATs have varying substrate specificities, some have been shown to target the lysines within the H3 (1-20) region. For example, the GCN5-related N-acetyltransferases (GNATs) are a major family of HATs. wikipedia.org In yeast, the Gcn5-containing SAGA complex can acetylate K9, K14, and K18 on histone H3. embopress.org The p300/CBP family of coactivators also possesses HAT activity and can be recruited to specific gene promoters to acetylate histones. embopress.org
The process of histone acetylation is reversed by Histone Deacetylases (HDACs), which catalyze the removal of acetyl groups. wikipedia.org This deacetylation restores the positive charge on the lysine residues, leading to a more compact chromatin structure and generally, transcriptional repression. wikipedia.org HDACs are also typically part of larger protein complexes. nih.gov Class I HDACs, which include HDAC1, HDAC2, and HDAC3, are primarily nuclear and are involved in deacetylating various lysine residues on histone tails. nih.govnih.gov For instance, the Clr3 HDAC in fission yeast has been shown to specifically deacetylate H3 Lysine 14. nagoya-cu.ac.jp The interplay between HATs and HDACs provides a dynamic regulatory mechanism for gene expression. wikipedia.org
Histone Acetyltransferases (HATs) Mediating Histone H3 (1-20) Acetylation
Histone H3 (1-20) Methylation
Histone methylation involves the transfer of one, two, or three methyl groups from S-adenosyl methionine (SAM) to lysine or arginine residues. wikipedia.org Unlike acetylation, which always correlates with transcriptional activation, the effect of methylation depends on the specific site and the degree of methylation (mono-, di-, or tri-methylation).
Within the Histone H3 (1-20) fragment, Lysine 4 (K4) and Lysine 9 (K9) are prominent sites of methylation. mit.edu
Lysine 4 (H3K4me) : Methylation of H3K4 is generally associated with transcriptionally active genes. wikipedia.org Different methylation states have distinct roles; for example, H3K4me1 is often found at enhancers, while H3K4me3 is a mark of active promoters.
Lysine 9 (H3K9me) : In contrast to H3K4 methylation, H3K9 methylation is a hallmark of transcriptional repression and is associated with condensed, silent chromatin (heterochromatin). mit.edu H3K9 can be mono-, di-, or trimethylated, with trimethylation being a more stable repressive mark.
| Methylation Site | Description | Associated Function |
|---|---|---|
| Lysine 4 (K4) | A key methylation site associated with active chromatin. | H3K4me1 marks enhancers, while H3K4me3 marks active promoters. |
| Lysine 9 (K9) | A primary methylation site linked to gene silencing. | Associated with heterochromatin and transcriptional repression. mit.edu |
Histone Methyltransferases (HMTs) are the enzymes that catalyze the methylation of histones. wikipedia.org These enzymes are highly specific for the lysine or arginine residues they target and the degree of methylation they impart. taylorandfrancis.com
H3K4 Methyltransferases : The Set9 (also known as SETD7) enzyme has been identified as a novel HMT that specifically methylates H3K4. mit.edunih.gov This methylation can prevent the binding of repressive complexes like the NuRD complex and can also inhibit methylation at H3K9 by other enzymes like Suv39h1. mit.edunih.gov
H3K9 Methyltransferases : The Suv39h1 enzyme is a well-characterized HMT that specifically methylates H3K9, leading to the recruitment of proteins like HP1 that are involved in forming heterochromatin. mit.edu Another HMT, G9a (also known as EHMT2), is responsible for mono- and di-methylation of H3K9. pnas.orgguidetopharmacology.org
The interplay between different PTMs, such as the finding that H3K4 methylation can prevent H3K9 methylation, highlights the complexity of the histone code in regulating chromatin dynamics and gene expression. mit.edu
Histone Demethylases (HDMs) Reversing Histone H3 (1-20) Methylation
The methylation of lysine residues on the Histone H3 (1-20) tail is a dynamic and reversible process, primarily regulated by two major families of histone demethylases (HDMs): the lysine-specific demethylase (LSD) family and the Jumonji C (JmjC) domain-containing family. pnas.org These enzymes "erase" methyl marks, playing a critical role in transcriptional regulation.
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be discovered. thetransmitter.org It specifically removes mono- and di-methyl groups from Histone H3 at lysine 4 (H3K4). nih.govactivemotif.comwikipedia.org This demethylation of H3K4me1 and H3K4me2 is generally associated with transcriptional repression. pnas.orgactivemotif.com The catalytic mechanism of LSD1 is a flavin-dependent oxidation reaction. wikipedia.org However, due to its mechanism, LSD1 cannot demethylate trimethylated lysine residues. wikipedia.org
The JmjC domain-containing family of demethylases represents a much larger and more diverse group of enzymes. pnas.orgpnas.org Unlike LSD1, these enzymes utilize a mechanism dependent on Fe(II) and α-ketoglutarate as cofactors to catalyze an oxidative demethylation. pnas.orgpnas.org This allows them to remove mono-, di-, and trimethyl groups from lysine residues. pnas.org Within the context of the H3 (1-20) tail, members of the JARID subfamily of JmjC demethylases are known to reverse H3K4me2 and H3K4me3. pnas.org The S. pombe JmjC-domain protein Lid2 has been identified as a trimethyl H3K4 demethylase. nih.gov
Histone Demethylases (HDMs) Targeting Histone H3 (1-20)
| Enzyme Family | Specific Enzyme | Target Site | Modification Reversed | Cofactor | Reference |
|---|---|---|---|---|---|
| Lysine-Specific Demethylase (LSD) | LSD1 (KDM1A) | H3K4 | me1, me2 | FAD | thetransmitter.orgactivemotif.comwikipedia.org |
| Jumonji C (JmjC) Domain-Containing | JARID Subfamily | H3K4 | me2, me3 | Fe(II), α-ketoglutarate | pnas.org |
| Jumonji C (JmjC) Domain-Containing | Lid2 (S. pombe) | H3K4 | me3 | Fe(II), α-ketoglutarate | nih.gov |
Histone H3 (1-20) Phosphorylation
Phosphorylation of the Histone H3 N-terminal tail at specific serine and threonine residues is a key modification involved in chromatin condensation during cell division and in the regulation of gene expression. nih.govcusabio.com This reversible process is tightly controlled by the opposing actions of protein kinases and phosphatases. mdpi.com
Within the first 20 amino acids of Histone H3, several key phosphorylation sites have been identified. Phosphorylation at Serine 10 (H3S10ph) is one of the most extensively studied histone modifications and is strongly associated with both transcriptional activation and chromosome condensation during mitosis. nih.govbiologists.complos.org Threonine 11 (H3T11ph) is another critical site, with its phosphorylation also implicated in transcription and the DNA damage response. nih.govmdpi.comtandfonline.com Additionally, Threonine 3 (H3T3) is phosphorylated, a modification linked to mitotic chromosome condensation. ntu.edu.sgtandfonline.com
Key Phosphorylation Sites on Histone H3 (1-20)
| Site | Associated Processes | Reference |
|---|---|---|
| Threonine 3 (T3) | Mitotic chromosome condensation, Transcription activation | ntu.edu.sgtandfonline.com |
| Serine 10 (S10) | Chromosome condensation (mitosis/meiosis), Transcriptional activation, DNA damage response | nih.govmdpi.combiologists.com |
| Threonine 11 (T11) | Transcription, DNA damage response, Meiosis | nih.govcusabio.commdpi.com |
A variety of kinases have been identified that phosphorylate the H3 (1-20) tail. Vaccinia-related kinase 1 (VRK1) is a significant mitotic kinase that directly phosphorylates Histone H3 at both Threonine 3 (T3) and Serine 10 (S10) in vitro and in vivo. ntu.edu.sgnih.govoup.com Overexpression of VRK1 leads to pronounced condensation of nuclei. ntu.edu.sgnih.gov The Aurora kinase family, particularly Aurora B, is another primary kinase responsible for H3S10 phosphorylation during mitosis. mdpi.comnyu.edu Other kinases also target this region; for instance, Checkpoint kinase 1 (Chk1) and Protein Kinase C (PKC) can phosphorylate Threonine 11 (T11). mdpi.comelifesciences.org In yeast, the meiosis-specific kinase Mek1 has been shown to directly phosphorylate H3T11. biorxiv.org
Kinases Targeting Histone H3 (1-20)
| Kinase | Target Site(s) | Reference |
|---|---|---|
| Vaccinia-related kinase 1 (VRK1) | T3, S10 | ntu.edu.sgnih.govoup.com |
| Aurora B Kinase | S10 | mdpi.comnyu.edu |
| Checkpoint kinase 1 (Chk1) | T11 | mdpi.comelifesciences.org |
| Protein Kinase C (PKC) | T11 | mdpi.com |
| Protein kinase N1 (PKN1) | T11 | elifesciences.org |
| Sch9 / CK2 (Yeast) | T11 | elifesciences.org |
| Mek1 (Yeast) | T11 | biorxiv.org |
The removal of phosphate (B84403) groups from the Histone H3 tail is carried out by specific protein phosphatases (PPs). cusabio.com This dephosphorylation is essential for resetting the chromatin state, for example, at the exit from mitosis. Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A) have been identified as major histone phosphatases that dephosphorylate H3S10. cusabio.comnyu.edunih.gov In Drosophila, PP2A is linked to the genome-wide dephosphorylation of H3S10. nih.gov The PP1 homolog is responsible for H3S10 dephosphorylation during mitosis in yeast and worms. cusabio.com Mitogen-activated protein (MAP) kinase phosphatase-1 (MKP-1) has also been identified as a dual-specificity phosphatase that dephosphorylates H3 at Serine 10. nih.gov Repo-Man, a PP1-guiding subunit, targets PP1 to chromatin to dephosphorylate H3S10. nih.gov
Phosphatases Targeting Histone H3 (1-20)
| Phosphatase | Target Site(s) | Reference |
|---|---|---|
| Protein Phosphatase 1 (PP1) | S10 | cusabio.comnih.gov |
| Protein Phosphatase 2A (PP2A) | S10 | cusabio.comnyu.edu |
| MAP kinase phosphatase-1 (MKP-1) | S10 | nih.gov |
Kinases Mediating Histone H3 (1-20) Phosphorylation (e.g., VRK1)
Histone H3 (1-20) Ubiquitination
Ubiquitination, the covalent attachment of the 76-amino acid protein ubiquitin to lysine residues, is another critical PTM of the Histone H3 N-terminal tail. This modification is not involved in protein degradation in this context but rather serves as a signaling platform to regulate chromatin structure and function.
Several lysine residues within the H3 (1-20) sequence are targets for ubiquitination. Research has identified that Lysine 14 (K14) and Lysine 18 (K18) can be mono-ubiquitinated. nih.govcellsignal.com The E3 ligase PHF7 has been shown to preferentially ubiquitinate H3K14 in vitro. nih.gov Another E3 ligase, UHRF1, mediates the ubiquitination of H3 at Lysine 18. cellsignal.comresearchgate.net This modification is crucial for recruiting DNA methyltransferase 1 (DNMT1) to maintain DNA methylation patterns during S phase. cellsignal.com Additionally, Lysine 4 (K4) has also been reported as a site for ubiquitination. nih.gov
Ubiquitination Sites on Histone H3 (1-20)
| Site | Associated E3 Ligase | Reference |
|---|---|---|
| Lysine 4 (K4) | RNF8 | nih.gov |
| Lysine 14 (K14) | PHF7, UHRF1 | nih.govcellsignal.com |
| Lysine 18 (K18) | UHRF1 | cellsignal.comresearchgate.net |
Compound and Protein Index
| Name | Type |
|---|---|
| Histone H3 (1-20) | Peptide |
| LSD1 (KDM1A) | Protein (Histone Demethylase) |
| JARID Subfamily Proteins | Protein (Histone Demethylase) |
| Lid2 | Protein (Histone Demethylase) |
| VRK1 (Vaccinia-related kinase 1) | Protein (Kinase) |
| Aurora B Kinase | Protein (Kinase) |
| Chk1 (Checkpoint kinase 1) | Protein (Kinase) |
| PKC (Protein Kinase C) | Protein (Kinase) |
| PKN1 (Protein kinase N1) | Protein (Kinase) |
| Sch9 | Protein (Kinase) |
| CK2 | Protein (Kinase) |
| Mek1 | Protein (Kinase) |
| PP1 (Protein Phosphatase 1) | Protein (Phosphatase) |
| PP2A (Protein Phosphatase 2A) | Protein (Phosphatase) |
| MKP-1 (MAP kinase phosphatase-1) | Protein (Phosphatase) |
| Repo-Man | Protein (PP1-guiding subunit) |
| PHF7 | Protein (E3 Ubiquitin Ligase) |
| UHRF1 | Protein (E3 Ubiquitin Ligase) |
| RNF8 | Protein (E3 Ubiquitin Ligase) |
| Ubiquitin | Protein |
| FAD (Flavin adenine (B156593) dinucleotide) | Cofactor |
| α-ketoglutarate | Cofactor |
Ubiquitin Ligases Mediating Histone H3 (1-20) Ubiquitination
Ubiquitination is the process of attaching a 76-amino acid polypeptide, ubiquitin, to a lysine residue on a substrate protein. mdpi.com This process is carried out by a cascade of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). mdpi.commdpi.com The E3 ligase is responsible for recognizing the specific substrate and catalyzing the transfer of ubiquitin to it. mdpi.com
Within the Histone H3 (1-20) tail, several lysine residues are known targets for ubiquitination. Key ubiquitin ligases involved in this process include:
UHRF1 (Ubiquitin-like, containing PHD and RING finger domains 1): This E3 ligase is known to monoubiquitinate histone H3 at lysines 14, 18, and 23. frontiersin.orgcellsignal.comfrontiersin.org This modification is crucial for the maintenance of DNA methylation patterns during DNA replication. UHRF1-mediated H3 ubiquitination facilitates the recruitment of DNA methyltransferase 1 (DNMT1) to newly synthesized DNA strands, ensuring the faithful inheritance of methylation marks. mdpi.comcellsignal.com
Nedd4: This E3 ubiquitin ligase targets H3 at lysines 23, 36, and 37. The ubiquitination at these sites is thought to play a role in gene expression by recruiting the histone acetyltransferase GCN5. frontiersin.org
CUL4A/B (Cullin 4A/B): These ligases are responsible for the monoubiquitination of H3 at lysine 14, which is involved in regulating chromatin structure. researchgate.net
Deubiquitinases (DUBs) Reversing Histone H3 (1-20) Ubiquitination
The process of ubiquitination is reversible, and the removal of ubiquitin is catalyzed by deubiquitinases (DUBs). These enzymes play a critical role in controlling the dynamics and functional consequences of histone ubiquitination. frontiersin.org
A key deubiquitinase for histone H3 is:
USP7 (Ubiquitin-Specific Protease 7): USP7 is known to deubiquitinate histone H3 that has been ubiquitinated by UHRF1 at lysines 14, 18, and 23. cellsignal.com The removal of the ubiquitin mark by USP7 is thought to occur after DNA replication is complete, leading to the dissociation of DNMT1 from the chromatin. cellsignal.com This interplay between UHRF1 and USP7 highlights the dynamic regulation of DNA methylation maintenance. cellsignal.com
Other Emerging PTMs on Histone H3 (1-20)
Beyond the well-studied modifications, the histone H3 (1-20) tail is also a site for several emerging PTMs that are increasingly recognized for their roles in cellular metabolism and gene regulation. babraham.ac.uk
Crotonylation
Crotonylation is the addition of a crotonyl group to a lysine residue. This modification is found on actively transcribed gene promoters and is thought to be influenced by the metabolic state of the cell. babraham.ac.ukcellsignal.com
Sites of Modification: Within the H3 (1-20) region, lysine 9 (H3K9cr) and lysine 18 (H3K18cr) are known sites of crotonylation. cellsignal.comptmbio.com
Catalytic Systems:
Writers: The histone acetyltransferases p300 and CBP, as well as the MOF enzyme, have been shown to catalyze histone crotonylation. cellsignal.com
Erasers: Class I histone deacetylases (HDACs) such as HDAC1, HDAC2, and HDAC3, as well as Sirtuin 3 (SIRT3), have been identified as histone decrotonylases. cellsignal.comelifesciences.org
Butyrylation
Butyrylation involves the addition of a butyryl group to lysine residues and is associated with active gene promoters. uniprot.org
Sites of Modification: Histone H3 lysine 9 (H3K9bu) and lysine 23 have been identified as sites for butyrylation. biorxiv.orgthermofisher.com
Catalytic Systems: The enzymes responsible for adding and removing butyryl groups are still being actively investigated, but it is known that histone deacetylase inhibitors can lead to a significant increase in histone butyrylation, suggesting that HDACs are involved in its removal. nih.gov
Lactylation
Lactylation is a recently discovered PTM where a lactyl group is added to a lysine residue. This modification is directly linked to cellular lactate (B86563) levels, a product of glycolysis, and is implicated in gene expression regulation. nih.govelsevier.es
Sites of Modification: Histone H3 lysine 18 (H3K18la) is a known site for lactylation. nih.govelsevier.es There is also evidence for lactylation on H3K14 and H3K27. ptmbio.compnas.org
Catalytic Systems:
Writers: The acetyltransferase p300 has been identified as a writer of histone lactylation. nih.govptmbio.com
Erasers: Class I histone deacetylases (HDAC1-3) have been shown to remove lactylation marks. ptmbio.com
Citrullination
Citrullination is the conversion of an arginine residue to a citrulline residue, a process that reduces the positive charge of the histone tail and can lead to chromatin decondensation. cellsignal.comcaymanchem.com
Sites of Modification: Within the H3 (1-20) tail, arginines 2, 8, and 17 are known to be citrullinated. caymanchem.comepigentek.com
Catalytic Systems:
Writers: The protein-arginine deiminase (PADI) family of enzymes, particularly PADI2 and PADI4, are responsible for histone citrullination. biorxiv.orgfrontiersin.org
SUMOylation
SUMOylation is a post-translational modification involving the covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein to a target protein. mdpi.comcusabio.com On histones, this modification plays a crucial role in regulating chromatin structure and gene expression. oup.comnih.gov The process is a multi-step enzymatic cascade analogous to ubiquitination. It is initiated by a SUMO-activating enzyme (E1), a heterodimer composed of SAE1 and SAE2, which activates the SUMO protein in an ATP-dependent reaction. cusabio.com The activated SUMO is then transferred to a SUMO-conjugating enzyme (E2), Ubc9. oup.compnas.org Finally, a SUMO E3 ligase facilitates the transfer of SUMO from Ubc9 to a lysine residue on the substrate protein. oup.comnih.gov
Within the Histone H3 (1-20) sequence, Lysine 18 (K18) has been identified as a site for SUMOylation. oup.com While SUMOylation has been detected on all core histones, its presence on H3 is associated with specific functional outcomes, primarily transcriptional repression. mdpi.comnih.gov The attachment of SUMO to histones can mediate the recruitment of repressive protein complexes, including those containing Histone Deacetylase 1 (HDAC1) and Heterochromatin Protein 1 (HP1). cusabio.comoup.compnas.org This action leads to a more condensed chromatin state, which limits the access of transcriptional machinery to the DNA, thereby silencing gene expression. oup.com Studies in yeast have shown that histone SUMOylation can oppose activating histone marks like acetylation. nih.gov
| Component | Enzyme/Protein | Function |
|---|---|---|
| Modification Site | Lysine 18 (K18) | Acceptor site for SUMO protein on Histone H3. oup.com |
| Writer Enzymes | E1 (SAE1/SAE2), E2 (Ubc9) | General enzymes for SUMO activation and conjugation. cusabio.com |
| E3 Ligases (e.g., Siz1, Siz2 in yeast) | Provide substrate specificity for SUMO conjugation. oup.comnih.gov | |
| Effector/Reader | HDAC1, HP1 | Recruited to SUMOylated histones to mediate transcriptional repression. cusabio.comoup.compnas.org |
ADP-Ribosylation
ADP-ribosylation is a post-translational modification where ADP-ribose moieties are transferred from nicotinamide (B372718) adenine dinucleotide (NAD+) to a protein. nih.gov This modification is critical in numerous cellular processes, including chromatin remodeling and the DNA damage response. nih.govcusabio.com On the Histone H3 (1-20) peptide, Serine 10 (H3S10) is a key site for a specific form of this modification known as serine ADP-ribosylation. nih.govelifesciences.orguniprot.org
The primary catalytic system, or "writer," responsible for installing ADP-ribose chains at H3S10 is the PARP1:HPF1 (Poly (ADP-ribose) polymerase 1:Histone PARylation Factor 1) complex. nih.govelifesciences.org This modification is reversible and can be removed by "eraser" enzymes, such as the Ser-ADPr glycosylhydrolase ARH3. nih.gov
Research findings have illuminated the functional significance of H3S10 ADP-ribosylation. The modification of a synthetic H3 (1-20) peptide at Serine 10 was shown to convert nucleosomes into robust substrates for the chromatin remodeler ALC1, implicating ALC1 as a "reader" or effector of this mark. elifesciences.org This suggests a mechanism where, upon DNA damage, PARP1/HPF1-mediated ADP-ribosylation at H3S10 helps to recruit remodeling enzymes to alter chromatin structure. nih.govelifesciences.org Furthermore, this modification exhibits crosstalk with other PTMs; serine ADP-ribosylation at H3S10 and acetylation at the adjacent Lysine 9 (H3K9) are mutually exclusive. nih.gov While PARP1 can also ADP-ribosylate lysine residues on the H3 tail, the identified sites, such as K27 and K37, fall outside the 1-20 amino acid region. nih.govspandidos-publications.com
| Component | Enzyme/Protein | Function |
|---|---|---|
| Modification Site | Serine 10 (S10) | Acceptor site for ADP-ribose on Histone H3. nih.govelifesciences.org |
| Writer Enzyme | PARP1:HPF1 complex | Catalyzes the transfer of ADP-ribose to H3S10. nih.govelifesciences.org |
| Eraser Enzyme | ARH3 | Removes ADP-ribose from serine residues. nih.gov |
| Effector/Reader | ALC1 | Chromatin remodeler that recognizes ADP-ribosylated H3S10. elifesciences.org |
Molecular Mechanisms of Histone H3 1 20 Ptm Function
"Writer" Enzyme Specificity and Regulation for Histone H3 (1-20) PTMs
"Writer" enzymes are responsible for catalyzing the addition of specific chemical groups to amino acid residues on the histone H3 tail. The specificity of these enzymes for particular residues within the H3 (1-20) sequence is crucial for establishing the correct epigenetic landscape.
Histone acetyltransferases (HATs) are a major class of writer enzymes that add acetyl groups to lysine (B10760008) residues. nih.gov Prominent examples include p300/CBP, GCN5 (also known as KAT2A), and PCAF (also known as KAT2B). elifesciences.org These enzymes can acetylate multiple lysine residues on the H3 tail, including K9, K14, and K18. nih.govelifesciences.org The activity of these HATs can be regulated by their recruitment to specific genomic loci by transcription factors and their inclusion in larger multi-protein complexes. nih.gov
Histone methyltransferases (HMTs) catalyze the transfer of methyl groups to lysine and arginine residues. The SUV39 family of enzymes, including SUV39H1, are responsible for methylating H3K9, a mark associated with gene silencing. ukri.orgmit.edu In contrast, the Set1/MLL family of methyltransferases targets H3K4 for methylation, a modification linked to active transcription. mit.edu The activity of these enzymes is often regulated by associated proteins within their respective complexes and by pre-existing histone modifications. For instance, methylation of H3K4 by Set9 can prevent subsequent methylation of H3K9 by Suv39h1. mit.edu
Kinases are the writer enzymes that add phosphate (B84403) groups to serine and threonine residues. HASPIN kinase phosphorylates H3 at threonine 3 (H3T3ph), a modification that appears early in prophase. oup.com Aurora B kinase is responsible for phosphorylating serine 10 (H3S10ph), a modification critical for chromosome condensation during mitosis. uniprot.org The activity of these kinases is tightly regulated throughout the cell cycle.
Ubiquitination, the addition of a ubiquitin molecule, is another important modification. The enzymes responsible for this process include E3 ubiquitin ligases. For example, the dRING-associated factors (dRAF) complex contains the histone H2A ubiquitin ligase dRING. sdbonline.org While much of the focus on ubiquitination has been on other histones, crosstalk between histone modifications is a key regulatory principle. For instance, ubiquitination of H3K14 has been shown to stimulate the activity of the fission yeast SUV39 protein Clr4 on H3K9. ukri.org
Table 1: "Writer" Enzymes for Histone H3 (1-20) PTMs
| Modification | Residue | Writer Enzyme(s) | Function |
|---|---|---|---|
| Acetylation | K9, K14, K18 | p300/CBP, GCN5, PCAF | Transcriptional activation |
| Methylation | K4 | Set1/MLL family, Set9 | Transcriptional activation |
| K9 | SUV39H1, G9a | Transcriptional repression | |
| Phosphorylation | T3 | HASPIN | Mitosis |
| S10 | Aurora B Kinase, MSK1/2 | Mitosis, Gene activation | |
| Ubiquitination | K14 | Crosstalk with other enzymes | Regulation of other PTMs |
| Monoaminylation | Q5 | Transglutaminase 2 (TGM2) | Permissive gene expression |
"Eraser" Enzyme Specificity and Regulation for Histone H3 (1-20) PTMs
Just as "writer" enzymes add modifications, "eraser" enzymes are responsible for their removal, allowing for the dynamic regulation of the epigenetic state.
Histone deacetylases (HDACs) remove acetyl groups from lysine residues. The HDAC family is divided into several classes. For example, HDAC3 has been identified as a de-acetoacetylase. elifesciences.org Sirtuins, a class of NAD+-dependent deacetylases, also play a role. Sirt1, Sirt2, and Sirt3 have been shown to catalyze the hydrolysis of lysine crotonylated histone peptides and proteins. elifesciences.org The activity of HDACs is often regulated by their incorporation into large repressive complexes.
Histone demethylases (KDMs) remove methyl groups from lysine and arginine residues. The LSD1 (also known as KDM1A) and JMJD2/KDM4 families are prominent examples. nih.gov LSD1 specifically removes mono- and di-methylation from H3K4 and H3K9. nih.gov The JMJD2 family, including JMJD2A, can demethylate H3K9me3. nih.govnih.gov The specificity of these demethylases is often dictated by the context of the surrounding amino acid sequence and the presence of other PTMs.
Phosphatases are the enzymes that remove phosphate groups. The PP1γ/Repo-Man phosphatase complex is responsible for dephosphorylating H3T3ph during anaphase. oup.com
Interestingly, some enzymes can have dual roles. For example, Transglutaminase 2 (TGM2) not only acts as a "writer" for histone monoaminylation at glutamine 5 (H3Q5) but can also function as an "eraser" for these same marks. biorxiv.orgbiorxiv.org
Table 2: "Eraser" Enzymes for Histone H3 (1-20) PTMs
| Modification | Residue | Eraser Enzyme(s) | Function |
|---|---|---|---|
| Acetylation | Lysines | HDACs, Sirtuins (SIRT1, 2, 3) | Transcriptional repression |
| Methylation | K4 | LSD1 (KDM1A) | Transcriptional repression |
| K9 | LSD1 (KDM1A), JMJD2A (KDM4A) | Transcriptional activation | |
| Phosphorylation | T3 | PP1γ/Repo-Man | Mitotic progression |
| Monoaminylation | Q5 | Transglutaminase 2 (TGM2) | Dynamic regulation of gene expression |
"Reader" Protein Recognition of Modified Histone H3 (1-20)
"Reader" proteins are the effectors of the histone code. They contain specialized domains that recognize and bind to specific PTMs on the histone H3 (1-20) tail, thereby recruiting other proteins and complexes to modulate chromatin structure and function. nih.govmdpi.com
Acetylation Readers (e.g., Bromodomains)
Bromodomains are conserved protein modules that specifically recognize and bind to acetylated lysine residues. nih.govnih.gov These domains are found in a variety of chromatin-associated proteins, including some HATs themselves, as well as in ATP-dependent chromatin remodeling complexes. nih.gov The binding of a bromodomain-containing protein to an acetylated histone tail can anchor regulatory complexes to chromatin, facilitating processes like transcriptional activation. nih.gov The BET (Bromodomain and Extra-Terminal domain) family of proteins, which includes BRD2, BRD3, and BRD4, are prominent examples of acetylation readers. mdpi.comresearchgate.net These proteins use their tandem bromodomains to bind to acetylated histones, playing a crucial role in transcriptional regulation. researchgate.net
Methylation Readers (e.g., Chromodomains, Tudor Domains, PHD Fingers)
A diverse array of reader domains has evolved to recognize the different methylation states of lysine and arginine residues.
Chromodomains: These domains are well-known for their ability to bind to methylated lysines. For example, the chromodomain of Heterochromatin Protein 1 (HP1) specifically recognizes H3K9me2/3, which is a hallmark of heterochromatin and transcriptional repression. uniprot.org
Tudor Domains: This is a versatile family of domains that can recognize various methylated histone marks. nih.gov For instance, the tandem Tudor domain of UHRF1 binds to H3K9me3, linking histone methylation to DNA methylation maintenance. nih.govpnas.org Other Tudor domain-containing proteins, like JMJD2A, can bind to H3K4me3. nih.gov
PHD (Plant Homeodomain) Fingers: PHD fingers are versatile readers that can recognize different histone modifications, including both methylated and unmethylated lysines. mdpi.comresearchgate.net The PHD finger of UHRF1, for example, preferentially binds to the unmodified N-terminal tail of H3. mdpi.com In contrast, the PHD fingers of other proteins are specific readers of H3K4me3. oup.com
Phosphorylation Readers
Proteins containing 14-3-3 domains are known to be readers of phosphorylated histone marks. plos.org For example, 14-3-3 proteins can bind to histone H3 phosphorylated at Serine 10 (H3S10ph) and/or Serine 28 (H3S28ph). plos.org This interaction can be influenced by neighboring modifications. For instance, the binding of 14-3-3 to H3S10ph can be stabilized by the acetylation of H3K9 or H3K14. nih.gov This binding can then recruit other factors, such as chromatin remodeling complexes, to activate transcription. nih.gov
Ubiquitination Readers
The recognition of ubiquitinated histones is crucial for processes like the DNA damage response and transcriptional regulation. While much of the research on ubiquitination readers has focused on H2A, the crosstalk between histone modifications means that these interactions can have downstream effects on H3. Reader domains that recognize ubiquitin include Ubiquitin-Binding Domains (UBDs). The PRC1 complex, which contains the H2AK119-specific E3 ligase Ring1B, plays a central role in Polycomb-mediated gene silencing. nih.gov The recognition of ubiquitinated histones by specific reader proteins is an area of ongoing investigation.
Allosteric Regulation of Chromatin Modifiers by Histone H3 (1-20) PTMs
Post-translational modifications (PTMs) on the N-terminal tail of histone H3, encompassing amino acids 1-20, can allosterically regulate the activity of chromatin-modifying enzymes. This regulation occurs when a PTM at one site on the histone tail influences the binding or catalytic activity of an enzyme at a different site on the same or an adjacent nucleosome.
One prominent example involves the histone demethylase KDM5A (also known as RBP2 or JARID1A), which removes methyl groups from H3K4me3 and H3K4me2. nih.gov The PHD1 finger of KDM5A can bind to an unmodified H3 tail on one nucleosome, leading to a significant increase in the demethylation activity of its JmjC domain on an adjacent nucleosome marked with H3K4me3. nih.gov This suggests a feedback activation mechanism where the binding of the reader domain to an unmodified histone tail allosterically enhances the catalytic activity of the eraser domain, facilitating the spread of demethylation. nih.gov
Another instance of allosteric regulation is seen with the UHRF1 protein, which contains linked reader modules that recognize different histone marks. pnas.org The spatial arrangement of these reader domains, and consequently their ability to bind the histone H3 tail, can be modulated by phosphorylation within the linker region connecting them. pnas.orgoup.com This phosphorylation event alters the relative position of the reader modules, thereby affecting the protein's ability to engage with the histone tail and carry out its functions in processes like maintaining DNA methylation. pnas.org This illustrates how a modification outside the direct binding interface can allosterically control the interaction between a chromatin modifier and the histone H3 tail.
Furthermore, the dimerization of the transcriptional regulation factor 14-3-3ζ has been identified as a critical prerequisite for its interaction with histone H3. thno.org This dimerization can be allosterically induced, and the selective inhibition of the dimer's interaction with histone H3 leads to changes in histone PTMs by exposing specific modification sites for acetylation, trimethylation, and phosphorylation. thno.org
These examples highlight that allosteric regulation by Histone H3 (1-20) PTMs is a sophisticated mechanism that fine-tunes the activity of chromatin-modifying enzymes, contributing to the dynamic nature of the epigenetic landscape.
Structural Consequences of Histone H3 (1-20) PTMs on Nucleosome Dynamics
Post-translational modifications within the N-terminal tail of histone H3 (residues 1-20) can induce significant structural changes in the nucleosome, the fundamental repeating unit of chromatin. These alterations can affect the stability of the nucleosome, the wrapping of DNA around the histone core, and the interactions between histones and DNA, thereby influencing DNA accessibility and gene regulation. frontiersin.orgnih.govplos.org
Modifications on the histone H3 (1-20) tail can directly impact the electrostatic interactions between the positively charged histone tail and the negatively charged DNA backbone. researchgate.net This can lead to a weakening of histone-DNA contacts, promoting a more open and accessible chromatin structure.
Acetylation of lysine residues, such as H3K9ac and H3K14ac, is a well-characterized example of a PTM that alters histone-DNA interactions. embopress.orgresearchgate.net The acetylation process neutralizes the positive charge of the lysine's amino group. frontiersin.orgresearchgate.net This charge neutralization reduces the electrostatic attraction between the histone tail and the DNA, leading to a less compact chromatin structure. embopress.org This "unwinding" of the nucleosome makes the DNA more accessible to transcription factors and the transcriptional machinery, which is why histone acetylation is generally associated with transcriptional activation. researchgate.net Computational simulations have shown that acetylation of H3K14 can weaken the interaction between the H3 tail and the nucleosomal DNA, leading to a more compact tail conformation that may induce the unwrapping of linker DNA. plos.org
Phosphorylation of serine residues, such as H3S10ph, introduces a negative charge to the histone tail. This can also disrupt histone-DNA interactions through electrostatic repulsion with the negatively charged DNA. biologists.com
The table below summarizes the impact of key PTMs on histone-DNA interactions and nucleosome structure.
| Modification | Effect on Charge | Impact on Histone-DNA Interaction | Consequence for Nucleosome Structure |
| Acetylation (e.g., H3K9ac, H3K14ac) | Neutralizes positive charge | Weakens electrostatic attraction researchgate.net | Promotes chromatin decondensation and DNA accessibility. frontiersin.orgplos.org |
| Phosphorylation (e.g., H3S10ph) | Introduces negative charge | Can cause electrostatic repulsion | May contribute to chromatin opening. biologists.com |
| Methylation (e.g., H3R2me2a) | Does not alter charge | Can sterically hinder interactions | May disrupt histone-DNA contacts at specific sites. pnas.org |
While methylation does not alter the charge of the lysine or arginine residue, it can still impact histone-DNA interactions through steric effects. For instance, the methylation of arginine 42 (H3R42), although outside the 1-20 region, provides a model for how methylation at the DNA interface can disrupt histone-DNA contacts and stimulate transcription. pnas.org It is plausible that methylation within the H3 (1-20) tail could have similar disruptive effects on local histone-DNA interactions.
Influence on Inter-Nucleosome Interactions and Chromatin Fiber Compaction
The flexible tails of histones, including the H3 tail, can make direct contact with the DNA and proteins of neighboring nucleosomes. portlandpress.comnih.gov Specifically, the H3 tail has been shown to interact with both nucleosomal DNA and the linker DNA that connects nucleosomes, thereby contributing to chromatin compaction. portlandpress.com The nature of these interactions is heavily influenced by the electrostatic charge of the histone tails. The tails are rich in positively charged lysine and arginine residues, which facilitates their interaction with the negatively charged phosphate backbone of DNA. frontiersin.org
PTMs can alter the charge and structure of the H3 tail, thereby modulating its interaction with adjacent nucleosomes and impacting the degree of chromatin compaction. Key modifications and their effects are detailed below:
Acetylation: The acetylation of lysine residues on the H3 tail neutralizes their positive charge. nih.govfrontiersin.org This charge neutralization is thought to weaken the electrostatic interactions between the H3 tail and the DNA of neighboring nucleosomes. nih.gov For instance, acetylation of H4K16 has been shown to directly inhibit the formation of compact 30-nanometer chromatin fibers by disrupting inter-nucleosomal contacts. nih.gov While this specific modification is on H4, the principle of charge neutralization affecting inter-nucleosome interactions is broadly applicable. Histone acetylation, in general, is associated with a more open and less compacted chromatin structure. frontiersin.orgbiomodal.com
Methylation: Unlike acetylation, methylation does not alter the charge of lysine residues. Instead, it can serve as a docking site for various effector proteins that can either promote or inhibit chromatin compaction. For example, trimethylation of H3K9 (H3K9me3) is a hallmark of heterochromatin, a tightly packed form of chromatin. creative-proteomics.com This modification is recognized by proteins like HP1 (Heterochromatin Protein 1), which can recruit other factors to promote chromatin condensation. nih.gov Conversely, other methylation marks, such as H3K4me3, are generally associated with euchromatin, a less condensed state of chromatin that is permissive for transcription. nih.gov
Phosphorylation: The phosphorylation of serine residues, such as H3S10, introduces a negative charge to the histone tail. This can lead to electrostatic repulsion between the tail and the negatively charged DNA, potentially weakening inter-nucleosome interactions. However, the role of H3S10 phosphorylation is complex. It can also create a binding site for proteins that influence chromatin structure. researchgate.netembopress.org For example, during mitosis, H3S10 phosphorylation is linked to chromosome condensation, suggesting it can promote compaction, possibly by recruiting specific protein complexes. cellsignal.com The interplay between H3S10 phosphorylation and other modifications, such as H3K9 acetylation, can further fine-tune the chromatin structure. embopress.org
Ubiquitination and Sumoylation: The attachment of larger moieties like ubiquitin or SUMO to the histone tails can also impact inter-nucleosome interactions through steric hindrance or by recruiting specific binding partners. nih.gov For example, mono-ubiquitination of H2BK120 can lead to a more open chromatin conformation by inhibiting interactions between adjacent nucleosomes. nih.gov While this is on H2B, it illustrates the principle. Sumoylation of histones, including H3, has been suggested to inhibit chromatin compaction by affecting inter-nucleosomal interactions. nih.gov
The combination of different PTMs on the H3 tail and other histones creates a "histone code" that is read by various cellular machines to regulate chromatin structure and function. mdpi.comnih.gov The dynamic interplay of these modifications allows for precise control over the level of chromatin compaction, which is essential for processes like gene regulation, DNA replication, and repair. frontiersin.org
Table 1: Influence of Histone H3 (1-20) PTMs on Inter-Nucleosome Interactions and Chromatin Compaction
| Modification | Residue(s) | Effect on Charge | Influence on Inter-Nucleosome Interaction | Impact on Chromatin Compaction | Associated Proteins/Mechanisms |
|---|---|---|---|---|---|
| Acetylation | K4, K9, K14, K18 | Neutralization | Weakens interaction with DNA of adjacent nucleosomes | Promotes decompaction (open chromatin) | Reduces electrostatic attraction |
| Methylation (tri) | K4 | No change | Recruits proteins that favor open chromatin | Associated with decompaction (euchromatin) | Recruitment of chromatin remodeling complexes |
| Methylation (tri) | K9 | No change | Recruits proteins that promote compaction | Promotes compaction (heterochromatin) | Recruitment of HP1 |
| Phosphorylation | S10 | Adds negative charge | Can cause electrostatic repulsion or recruit specific proteins | Context-dependent (can promote compaction, e.g., in mitosis) | Recruitment of 14-3-3 proteins, interplay with other PTMs |
Regulation of Chromatin Accessibility and Nucleosome Stability
Post-translational modifications within the Histone H3 (1-20) tail are crucial determinants of both chromatin accessibility and the intrinsic stability of the nucleosome. frontiersin.orgresearchgate.net These modifications can directly alter the physical properties of the nucleosome or act as signals to recruit other proteins that modulate chromatin structure. frontiersin.org
Chromatin Accessibility:
Chromatin accessibility refers to the degree to which the DNA wrapped around histones is available to interact with other molecules, such as transcription factors and the DNA repair machinery. creative-proteomics.com The H3 tail, which protrudes from the nucleosome core, can physically obstruct access to the DNA. elifesciences.org PTMs can modulate this accessibility in several ways:
Altering Tail-DNA Interactions: The H3 tail dynamically interacts with the nucleosomal DNA. elifesciences.orgoup.com Acetylation of lysine residues within the H3 tail weakens these interactions by neutralizing the positive charge, leading to a more "lifted" or mobile tail. plos.org This increased flexibility can expose the underlying DNA, making it more accessible to DNA-binding proteins. biomodal.complos.org Studies have shown that acetylated chromatin is more sensitive to digestion by DNase I, indicating a more open and accessible structure. biomodal.com
Recruitment of Chromatin Remodelers: PTMs on the H3 tail can serve as binding sites for ATP-dependent chromatin remodeling complexes. nih.gov These complexes can use the energy from ATP hydrolysis to slide, evict, or restructure nucleosomes, thereby altering the accessibility of specific DNA sequences. For example, certain bromodomain-containing proteins, which are often components of chromatin remodeling complexes, recognize and bind to acetylated lysine residues. nih.gov
Crosstalk with Other Modifications: The effect of one PTM can be influenced by the presence of others. For instance, H3S10 phosphorylation can enhance the binding of certain proteins that recognize acetylated H3K14, a phenomenon known as "phospho-acetyl crosstalk". embopress.org This synergistic effect can lead to a more robust opening of the chromatin structure.
Nucleosome Stability:
Nucleosome stability refers to the strength of the interaction between the histone octamer and the DNA, as well as the interactions within the histone octamer itself. nih.gov The H3 tail contributes significantly to nucleosome stability. nih.govnih.gov
Direct Structural Impact: The N-terminal tails of histones, including H3, are involved in stabilizing the wrapping of DNA around the histone core. nih.gov Deletion of the H3 N-terminal tail has been shown to decrease nucleosome stability and affect histone-DNA interactions. nih.gov PTMs can mimic the effects of tail deletion to some extent. For example, extensive acetylation can weaken the interaction between the H3 tail and the DNA, potentially leading to partial unwrapping of the DNA from the histone octamer and reduced nucleosome stability. plos.orgresearchgate.net
Regulation by Histone Chaperones: PTMs can influence the interaction of histones with histone chaperones, which are proteins that mediate the assembly and disassembly of nucleosomes. nih.gov For example, acetylation of H3K56 (a residue outside the 1-20 region) is known to affect interactions with histone chaperones and regulate nucleosome assembly. nih.govacs.org It is plausible that PTMs within the H3 (1-20) tail could have similar regulatory roles.
Table 2: Regulation of Chromatin Accessibility and Nucleosome Stability by Histone H3 (1-20) PTMs
| Modification | Residue(s) | Effect on Chromatin Accessibility | Effect on Nucleosome Stability | Underlying Mechanism |
|---|---|---|---|---|
| Acetylation | K4, K9, K14, K18 | Increases | Decreases | Neutralizes positive charge, weakens tail-DNA interaction, recruits bromodomain-containing proteins. frontiersin.orgnih.govplos.org |
| Methylation | K4, K9 | Context-dependent | Context-dependent | Recruits specific effector proteins that can either promote or inhibit accessibility and stability. creative-proteomics.comnih.gov |
| Phosphorylation | S10 | Increases (often in combination with acetylation) | May decrease due to charge repulsion | Creates binding sites for specific proteins (e.g., 14-3-3), can enhance acetylation. researchgate.netembopress.org |
Functional Roles of Histone H3 1 20 Modifications in Chromatin Organization and Gene Regulation
Histone H3 (1-20) PTMs in Transcriptional Activation
The post-translational modification of histone proteins is a key mechanism in regulating gene expression. abcam.com Modifications that weaken the interaction between histones and DNA lead to a more open chromatin structure, known as euchromatin. This state allows transcriptional machinery to access the DNA, resulting in gene activation. abcam.com
Role in Enhancer and Promoter Activity
Specific modifications on the Histone H3 (1-20) tail are hallmarks of active enhancers and promoters. Acetylation of lysine (B10760008) residues, such as H3K9ac and H3K14ac, neutralizes their positive charge, which is thought to loosen the chromatin structure and make the DNA more accessible to transcription factors. frontiersin.orgresearchgate.net
H3K4 Methylation: Mono-methylation of lysine 4 (H3K4me1) is a characteristic feature of transcriptional enhancers, while tri-methylation (H3K4me3) is typically found at the promoters of active genes. abcam.commedcraveonline.com These marks serve as binding sites for various proteins that promote transcription.
H3K9 and H3K14 Acetylation: Acetylation of lysine 9 (H3K9ac) and lysine 14 (H3K14ac) are strongly associated with active promoters and enhancers. abcam.comresearchgate.netmedcraveonline.com These modifications are often found together and work synergistically to create a transcriptionally permissive environment.
H3S10 Phosphorylation: Phosphorylation of serine 10 (H3S10ph) is often linked with the acetylation of H3K14, creating a "phospho-acetyl" cassette that is a strong indicator of transcriptional activation. biologists.com This combination is thought to facilitate the recruitment of chromatin remodeling complexes. biologists.com
| Modification | Location | Function in Transcriptional Activation |
| H3K4me1 | Enhancers | Marks active enhancers. abcam.commedcraveonline.com |
| H3K4me3 | Promoters | Marks active gene promoters. abcam.commedcraveonline.com |
| H3K9ac | Promoters & Enhancers | Associated with active genes. abcam.comresearchgate.netmedcraveonline.com |
| H3K14ac | Promoters & Enhancers | Linked to the opening of chromatin structure. biologists.com |
| H3S10ph | Promoters | Often coupled with H3K14ac to promote transcription. biologists.com |
Facilitation of RNA Polymerase II Recruitment and Elongation
The modifications on the Histone H3 (1-20) tail not only mark active regions but also actively participate in the recruitment and processivity of RNA Polymerase II (Pol II), the enzyme responsible for transcribing DNA into RNA.
Histone modifications can facilitate the initiation of transcription by either directly relaxing the chromatin structure at promoters or by creating docking sites for transcription factors and chromatin remodelers. oup.com For instance, acetylation of H3K9 and H3K14 can promote the eviction of nucleosomes, which are the basic units of chromatin, thereby clearing the path for Pol II. oup.com
Furthermore, certain histone marks are crucial for the transition of Pol II from a paused state to productive elongation. The bromodomain-containing protein BRD4, which recognizes acetylated lysines, can recruit the positive transcription elongation factor b (P-TEFb) to promoters. elifesciences.org P-TEFb then phosphorylates Pol II, a key step in releasing it from promoter-proximal pausing and allowing it to transcribe the full length of the gene. elifesciences.org The super-elongation complex (SEC), which also contains acetyl-lysine binding domains, is recruited by H3 acetylation and plays a role in this process as well. elifesciences.org
Histone H3 (1-20) PTMs in Transcriptional Repression and Silencing
In contrast to the activating marks, other modifications on the Histone H3 (1-20) tail are associated with the compaction of chromatin into a transcriptionally silent state known as heterochromatin. abcam.com These repressive marks serve as signals for the recruitment of proteins that mediate gene silencing.
Formation of Heterochromatin Domains
The formation of heterochromatin is a key mechanism for long-term gene silencing and maintaining genome stability. Several modifications within the H3 (1-20) region are instrumental in this process.
H3K9 Methylation: Di- and tri-methylation of lysine 9 (H3K9me2/3) are classic hallmarks of heterochromatin. sdbonline.orgoup.com This modification creates a binding site for Heterochromatin Protein 1 (HP1), which is a key factor in the establishment and spreading of heterochromatic domains. sdbonline.orgpnas.org The formation of heterochromatin requires the deacetylation of H3K9, followed by its methylation and the subsequent recruitment of HP1. sdbonline.org
H3K27 Methylation: Tri-methylation of lysine 27 (H3K27me3) is another major repressive mark, particularly associated with facultative heterochromatin, which involves genes that are silenced in a cell-type-specific manner. abcam.comembopress.org This mark is deposited by the Polycomb Repressive Complex 2 (PRC2). medcraveonline.com
| Modification | Location | Function in Transcriptional Repression |
| H3K9me2/3 | Heterochromatin | Recruits HP1 to form and maintain heterochromatin. sdbonline.orgoup.compnas.org |
| H3K27me3 | Facultative Heterochromatin | Silences developmental genes via PRC2. abcam.commedcraveonline.comembopress.org |
Recruitment of Co-Repressor Complexes
Repressive histone marks on the H3 (1-20) tail act as platforms for the recruitment of various co-repressor complexes that further promote chromatin condensation and gene silencing.
The H3K27me3 mark, established by PRC2, is recognized and bound by the Polycomb Repressive Complex 1 (PRC1). medcraveonline.com PRC1 then catalyzes the ubiquitylation of histone H2A at lysine 119, a modification that further compacts chromatin and solidifies the repressed state. medcraveonline.com Similarly, H3K9me3 recruits a variety of factors, including HP1, which can in turn recruit other repressive enzymes like histone deacetylases and DNA methyltransferases, creating a self-reinforcing loop of silencing. pnas.org
Contributions of Histone H3 (1-20) Modifications to DNA Repair Pathways
The histone H3 N-terminal tail (1-20) is a critical hub for signaling and executing DNA repair. nih.gov Post-translational modifications within this region help to recruit repair factors and modulate chromatin structure to facilitate the repair of damaged DNA. frontiersin.orgmdpi.com Eukaryotic cells have two primary pathways for repairing DNA double-strand breaks (DSBs): homologous recombination (HR) and non-homologous end joining (NHEJ). jcancer.org Histone modifications on the H3 tail are involved in both.
Trimethylation of H3K4 (H3K4me3) is recruited to the sites of DSBs. nih.govmdpi.com In budding yeast, cells lacking the ability to methylate H3K4 show defects in DSB repair, specifically through the NHEJ pathway. nih.govmdpi.com The Set1p methyltransferase, responsible for H3K4 methylation, is recruited to DSBs, highlighting the modification's direct role in the repair process. nih.gov H3K4me3 is thought to promote NHEJ by creating a chromatin environment conducive to the binding of repair proteins. wikipedia.org However, the role of H3K4 methylation can be complex, as some studies indicate that demethylation of H3K4me3 at DSB sites is required for repair by HR. jcancer.org
Acetylation of lysines on the H3 tail, including H3K9 and H3K14, also plays a crucial role. nih.gov Following DNA damage, these residues can become hyperacetylated. frontiersin.org This acetylation helps to create a more open and relaxed chromatin structure around the break site, which is necessary for the recruitment of repair machinery. frontiersin.org For example, GCN5-mediated acetylation of H3K9 is involved in nucleotide excision repair (NER) following UV damage. frontiersin.org In the context of DSBs, acetylation of H3K18 by p300 and CBP facilitates the access of the SWI/SNF chromatin remodeling complex to the damage site. frontiersin.org
The interplay between different modifications is also evident in the DNA damage response. For instance, ubiquitination of histone H2B is a prerequisite for the methylation of H3K4, linking different histone modification pathways in the response to DNA damage. mdpi.comfrontiersin.org Furthermore, there is crosstalk between phosphorylation and methylation; for example, H3S10 phosphorylation can affect H3K9 methylation, collectively influencing chromatin compaction and the recruitment of DNA repair proteins. mdpi.com
Table 2: Role of Histone H3 (1-20) PTMs in DNA Repair
| Histone Modification | DNA Repair Pathway | Mechanism | Key Proteins Involved | References |
|---|---|---|---|---|
| H3K4me3 | NHEJ | Recruited to DSB sites, promotes repair. | Set1p, ING1 | wikipedia.orgjcancer.orgnih.govmdpi.com |
| H3K4me3 (demethylation) | HR | Demethylation required for interaction with ZMYND8-NuRD complex. | KDM5A, ZMYND8-NuRD | jcancer.org |
| H3K9ac | NER, DSB Repair | Promotes open chromatin, recruits repair factors. | GCN5, E2F1 | frontiersin.org |
| H3K14ac | DSB Repair | Contributes to open chromatin structure. | HATs | nih.gov |
| H3K18ac | DSB Repair | Mediates access for SWI/SNF remodeler. | p300, CBP, GCN5, SWI/SNF | frontiersin.org |
Involvement of Histone H3 (1-20) PTMs in DNA Replication Timing
Post-translational modifications within the histone H3 (1-20) tail are closely linked to the temporal regulation of DNA replication. The genome is replicated in a defined order, with some regions (early-replicating) firing origins of replication early in S-phase and others (late-replicating) firing later. This timing is strongly correlated with chromatin structure and specific histone marks.
Early-replicating regions and active replication origins are frequently associated with histone modifications characteristic of open, transcriptionally active chromatin. nih.gov Specifically, trimethylation of H3K4 (H3K4me3) and acetylation of H3K9 (H3K9ac) are highly enriched at early-firing origins. nih.govoup.comresearchgate.net The presence of these marks suggests a role in establishing a chromatin environment that is permissive for the assembly of the pre-replication complex and the initiation of DNA synthesis. nih.govnih.gov The high density of marks like H3K9ac and H3K4me3 in early-replicating domains suggests that a more open chromatin structure promotes the firing of origins. oup.com
In contrast, late-replicating origins are often found in heterochromatic regions and are associated with repressive histone marks, such as H3K9 methylation. nih.govresearchgate.net The presence of H3K4me1, H3K9ac, H3K18ac, and H3K4me2/3 are all correlated with early-replicating regions. nih.govresearchgate.net
The combination of different histone marks may be more important than any single modification in dictating replication timing. For instance, while H3K4me3 is often associated with early origins, its presence in combination with other marks can refine this correlation. nih.gov Studies in Plasmodium falciparum have suggested that regularly spaced islands of H3K9ac that appear during the replicative stage might correspond to origins of replication. plos.org This highlights how dynamic changes in H3 tail acetylation can be linked to the cell cycle-dependent process of DNA replication.
Histone H3 (1-20) PTMs in X-Chromosome Inactivation
X-chromosome inactivation (XCI) is a profound example of epigenetic silencing, where one of the two X chromosomes in female mammals is transcriptionally silenced to ensure dosage compensation with males. This process involves dramatic changes in chromatin structure, driven in large part by modifications to histone tails, including the H3 (1-20) region.
The initiation of XCI is marked by the coating of the future inactive X chromosome (Xi) by the non-coding RNA Xist. pnas.org This is followed by a swift and widespread loss of histone modifications associated with active chromatin. nih.gov Among the earliest changes is the removal of euchromatic marks from the H3 tail, including H3K4 di- and trimethylation (H3K4me2/3) and H3K9 acetylation (H3K9ac). pnas.orgnih.govplos.org The loss of these "active" marks is a critical step in shutting down gene expression across the chromosome.
Concurrently, the Xi gains repressive histone marks. While the well-known H3K27me3 is a hallmark of the Xi, modifications within the H3 (1-20) region also play a key role in establishing the heterochromatic state. pnas.org Specifically, H3K9 dimethylation (H3K9me2) becomes enriched on the Xi, contributing to the silenced state. pnas.orgnih.govbiologists.com
The process is dynamic and involves a clear distinction between the active X (Xa) and the inactive X (Xi). The Xa retains the active marks like H3K4me2, while the Xi is characterized by their absence and the gain of repressive marks like H3K9me2. pnas.orgplos.org In C. elegans, the absence of the H3K9me2 methyltransferase MET-2 on the male X chromosome leads to the ectopic acquisition of the active mark H3K4me2, further underscoring the antagonistic relationship between these marks in chromosome-wide regulation. plos.org
Table 3: Histone H3 (1-20) PTMs in Active vs. Inactive X Chromosomes
| Histone Modification | State on Inactive X (Xi) | State on Active X (Xa) | Role in XCI | References |
|---|---|---|---|---|
| H3K4me2/me3 | Lost/Depleted | Present | Loss is an early event in silencing. | pnas.orgnih.govplos.org |
| H3K9ac | Lost/Depleted | Present | Removal contributes to transcriptional repression. | pnas.orgplos.org |
| H3K9me2 | Gained/Enriched | Absent/Low | Establishment of facultative heterochromatin. | pnas.orgnih.govbiologists.com |
Biological Processes Regulated by Histone H3 1 20 Epigenetic Modifications
Role in Cellular Differentiation and Development
Epigenetic modifications within the Histone H3 (1-20) region are instrumental in orchestrating the complex gene expression programs that drive cellular differentiation and embryonic development. These modifications provide a dynamic and responsive regulatory layer that guides cells toward specific lineages and maintains their specialized functions.
During embryonic development, the epigenetic landscape undergoes extensive reprogramming to establish totipotency and guide subsequent cell fate decisions. nih.gov A key feature of this process is the establishment of "bivalent domains" on the promoters of developmental genes in embryonic stem (ES) cells. researchgate.netportlandpress.com These domains are characterized by the simultaneous presence of the activating mark, Histone H3 lysine (B10760008) 4 trimethylation (H3K4me3), and the repressive mark, Histone H3 lysine 27 trimethylation (H3K27me3). researchgate.netwikipedia.org This bivalent state keeps developmental genes silenced but poised for rapid activation upon receiving the appropriate differentiation signals. researchgate.netportlandpress.comwikipedia.org
Following fertilization, there is a global reprogramming of histone modifications. For instance, in mouse embryos, H3K4me3 from the paternal genome is initially depleted and then re-established, a process crucial for zygotic genome activation. mdpi.comnih.gov Similarly, H3K27me3 levels decrease in the promoter regions of developmental genes in both parental alleles after fertilization. oup.com The precise regulation and resolution of these bivalent domains are critical for normal embryonic development. pnas.org For example, the histone chaperone Asf1a is involved in resolving bivalent chromatin to allow for the activation of lineage-specific genes during mouse ES cell differentiation. pnas.org
The process of proteolytic cleavage of the H3 N-terminal tail has also been identified as a significant regulatory mechanism during mouse embryonic stem cell differentiation. mdpi.comembopress.org This cleavage can remove multiple post-translational modifications simultaneously, thereby altering the epigenetic landscape. embopress.org
Key Histone H3 (1-20) Modifications in Embryonic Development:
| Modification | Typical Role in Embryonic Development | Associated Proteins/Complexes |
|---|---|---|
| H3K4me3 (Trimethylation of Lysine 4) | Marks active or poised gene promoters. Part of bivalent domains on developmental genes in ES cells. researchgate.netwikipedia.org | Trithorax group (TrxG) proteins. embopress.org |
| H3K27me3 (Trimethylation of Lysine 27) | Represses developmental genes in ES cells, maintaining pluripotency. wikipedia.org Part of bivalent domains. researchgate.netwikipedia.org | Polycomb repressive complex 2 (PRC2). embopress.org |
| H3K9ac (Acetylation of Lysine 9) | Associated with transcriptionally active genes. pnas.org Detected from early embryonic stages, marking the onset of embryonic transcription. nih.gov | Histone acetyltransferases (HATs). nih.gov |
| H3 N-terminal tail cleavage | Removes multiple PTMs to regulate gene expression during differentiation. mdpi.comembopress.org | Cathepsin L. mdpi.com |
The differentiation of embryonic stem cells into various specialized cell types requires the precise activation and silencing of specific sets of genes. Epigenetic modifications on the Histone H3 (1-20) tail are central to establishing and maintaining these tissue-specific gene expression patterns. As cells differentiate, the bivalent domains present in ES cells are resolved, leading to either stable gene activation, marked by H3K4me3, or long-term silencing, characterized by H3K27me3. portlandpress.com
For instance, the acetylation of H3 at lysine 9 (H3K9ac) is a hallmark of active gene promoters and is often found in conjunction with H3K4me3 at constitutively expressed genes. nih.govtaylorandfrancis.com The dynamic regulation of H3K9ac and H3K4me3 is essential for the expression of genes involved in specific physiological pathways. nih.gov In contrast, the presence of H3K27me3 is associated with tissue-specific gene repression. nih.gov The interplay between these activating and repressive marks ensures that each cell type expresses only the genes necessary for its specific function.
The pluripotent state of embryonic stem cells, their ability to differentiate into any cell type of the body, is maintained by a unique epigenetic signature. embopress.org A key aspect of this signature is the prevalence of bivalent chromatin domains at the promoters of developmental genes. wikipedia.orgembopress.org These domains, with their combination of H3K4me3 and H3K27me3 marks, keep lineage-specifying genes in a repressed but "poised" state, preventing premature differentiation while allowing for a rapid response to developmental cues. researchgate.netportlandpress.comwikipedia.org
The process of induced pluripotency, where somatic cells are reprogrammed into induced pluripotent stem cells (iPSCs), also involves the re-establishment of these bivalent domains on developmental genes. embopress.org The presence of these domains is a characteristic feature of pluripotent cells, both embryonic and induced. embopress.org The histone chaperone Asf1a plays a role in the resolution of these bivalent domains during the differentiation of mouse embryonic stem cells, highlighting the dynamic nature of this regulation. pnas.org
Tissue-Specific Gene Expression Programs
Contribution to Cell Cycle Progression and Regulation
The orderly progression through the cell cycle is fundamental for cellular proliferation and is tightly regulated by a complex network of proteins. Epigenetic modifications on the Histone H3 (1-20) tail are an integral part of this regulatory network, ensuring the proper timing of events such as DNA replication and chromosome condensation.
Phosphorylation of serine 10 on histone H3 (H3S10ph) is a well-established marker of mitosis. nih.govresearchgate.net Its levels dramatically increase during prophase and metaphase, coinciding with chromosome condensation. nih.gov This modification is crucial for proper chromosome dynamics during cell division. researchgate.net Aurora B kinase is the primary enzyme responsible for H3S110 phosphorylation during mitosis. nih.govmdpi.com
Beyond its role in mitosis, H3S10 phosphorylation is also implicated in transcriptional activation during interphase. nih.govwikipedia.org For example, Aurora A kinase can phosphorylate H3S10 at gene promoters to activate transcription. nih.gov This dual role of H3S10 phosphorylation in both chromosome condensation and transcriptional activation highlights the context-dependent nature of histone modifications. researchgate.netwikipedia.org
Other modifications in this region also play a role. For instance, in resting cells, some E2F-regulated promoters, which control the expression of cell cycle genes, are marked by dimethylated H3K9. embopress.org As cells progress through the cell cycle, this repressive mark is removed and replaced by activating marks like acetylated K9. embopress.org
Key Histone H3 (1-20) Modifications in Cell Cycle Regulation:
| Modification | Role in Cell Cycle | Associated Kinases/Enzymes |
|---|---|---|
| H3S10ph (Phosphorylation of Serine 10) | Marker for mitosis, involved in chromosome condensation. nih.govresearchgate.net Also involved in transcriptional activation during interphase. nih.govwikipedia.org | Aurora B kinase (mitosis), Aurora A kinase (interphase). nih.govmdpi.com |
| H3K9me2 (Dimethylation of Lysine 9) | Repressive mark found on some cell cycle gene promoters in resting cells. embopress.org | G9a. aacrjournals.org |
| H3K9ac (Acetylation of Lysine 9) | Activating mark that replaces H3K9me2 on cell cycle gene promoters during cell cycle progression. embopress.org | Histone acetyltransferases (HATs). taylorandfrancis.com |
Involvement in Stress Response and Adaptation
Cells have evolved intricate mechanisms to respond and adapt to various environmental stresses. Epigenetic modifications on the Histone H3 (1-20) tail are emerging as key players in mediating these stress responses, allowing for rapid and reversible changes in gene expression.
For instance, exposure to hypoxic (low oxygen) stress can lead to an increase in the repressive mark H3K9me2. aacrjournals.org This increase is mediated, at least in part, by the histone methyltransferase G9a and may contribute to the repression of certain genes during the stress response. aacrjournals.org In neurons, H3K9me2 heterochromatin can also assemble in response to oxidative stress. nih.gov
In the nematode C. elegans, the deposition of H3K9me2 is involved in the mitochondrial unfolded protein response (UPRMT), a cellular stress response pathway that promotes longevity. frontiersin.org The N-terminal tail of histone H3 is also implicated in tolerance to certain chemical stresses. researchgate.net
The histone variant H3.3 has also been linked to stress responses. In C. elegans, animals lacking H3.3 show an increased susceptibility to stress. aging-us.com In mouse models of chronic social stress, knockdown of H3.3 can inhibit depressive-like behaviors, suggesting a role for this histone variant in the response to psychological stress. aging-us.com
Role in Immune Cell Development and Function
The development and function of the immune system rely on the precise regulation of gene expression to generate a diverse repertoire of immune cells with specialized functions. Epigenetic modifications of the Histone H3 (1-20) region are critical for directing the differentiation of hematopoietic stem cells into various immune cell lineages and for modulating their responses to pathogens.
Bivalent chromatin domains, marked by both H3K4me3 and H3K27me3, are present at the promoters of key lineage-determining genes in early T-cell progenitors. rupress.orgfrontiersin.org The resolution of these bivalent domains is a key step in T-cell differentiation. For example, during the differentiation of CD4+ T cells, the promoters of genes encoding key transcription factors like TBET and GATA3 are bivalently marked in naïve cells. frontiersin.org Upon differentiation into Th1 or Th2 cells, these domains resolve to either an active (H3K4me3-only) or a repressed (H3K27me3-only) state, respectively. frontiersin.org
In B-cell development, changes in H3K4me3 and H3K27me3 are associated with different stages of differentiation. aai.org For example, the activation of naïve B cells and their differentiation into germinal center B cells is accompanied by a decrease in H3K27me3 and an increase in H3K4me3 at specific gene loci. aai.org
The trimethylation of H3K27 is also important for preserving cell identity in lymphocytes and is considered a potential mark for transmitting epigenetic information through cell divisions. plos.org In general, H3K4me3 is associated with transcriptional activity in lymphocytes, while H3K27me3 is associated with gene inactivation. plos.org
Key Histone H3 (1-20) Modifications in Immune Cell Development:
| Modification | Role in Immune Cell Development | Immune Cell Type/Process |
|---|---|---|
| H3K4me3 (Trimethylation of Lysine 4) | Associated with active gene expression. plos.org Resolves from bivalent domains to activate lineage-specific genes. frontiersin.org | T cells, B cells. frontiersin.orgaai.org |
| H3K27me3 (Trimethylation of Lysine 27) | Represses lineage-inappropriate genes. frontiersin.org Part of bivalent domains in progenitor cells. rupress.org | T cells, B cells. rupress.orgaai.org |
| H3K9ac (Acetylation of Lysine 9) | Marks active promoters of genes involved in immune cell function. pnas.org | CD8+ T cells. pnas.org |
Impact on Neurodevelopment and Neuronal Plasticity
Epigenetic modifications of the N-terminal tail of Histone H3, encompassing amino acids 1-20, are fundamental to the regulation of gene expression programs that orchestrate neurodevelopment and neuronal plasticity. These post-translational modifications (PTMs) function as a dynamic code, influencing chromatin structure and the recruitment of transcriptional machinery to shape the brain's formation and adaptability.
During neurodevelopment, the precise regulation of gene transcription is critical for processes like neural progenitor cell proliferation, differentiation, and migration. Key modifications on the H3 (1-20) tail, such as the trimethylation of lysine 4 (H3K4me3) and lysine 27 (H3K27me3), play opposing roles. H3K4me3 is an activating mark, associated with the promoters of genes crucial for neuronal differentiation and lineage specification. frontiersin.orgfrontiersin.org Conversely, H3K27me3, deposited by the Polycomb Repressive Complex 2 (PRC2), is a repressive mark that silences genes, ensuring that cell fate transitions occur in a controlled manner. sochob.cl The interplay between these two marks is critical; many developmental genes in neural progenitor cells exist in a "bivalent" state, carrying both H3K4me3 and H3K27me3. This poised state allows for rapid activation upon receiving the correct developmental cues, which typically involves the removal of the repressive H3K27me3 mark. nih.gov
Neuronal plasticity, the cellular basis for learning and memory, also relies heavily on activity-dependent changes in gene expression, which are governed by H3 (1-20) modifications. The formation of long-term memories is associated with dynamic changes in histone acetylation and methylation at the promoters of synaptic plasticity-related genes. biorxiv.orgpnas.org For instance, acetylation of H3 at lysine 9 (H3K9ac) and lysine 14 (H3K14ac) neutralizes the positive charge of the histone tail, leading to a more open chromatin structure that facilitates gene transcription. plos.org This process is crucial for the expression of genes like brain-derived neurotrophic factor (BDNF), which is essential for synaptic potentiation and memory consolidation. pnas.org Furthermore, phosphorylation of serine 10 (H3S10p), often working in concert with H3K14ac, is induced by neuronal stimulation and is coupled to the activation of immediate-early genes required for plastic changes in hippocampal neurons. frontiersin.orgresearchgate.net
Table 1: Histone H3 (1-20) Modifications in Neurodevelopment and Plasticity
| Modification | Biological Process | Molecular Effect | Model System | Citation(s) |
|---|---|---|---|---|
| H3K4me3 | Neuronal Differentiation, Memory Formation | Gene activation; found at promoters of neuronal lineage genes. | Human prefrontal cortex, Mouse neural stem cells | frontiersin.orgfrontiersin.orgsochob.cl |
| H3K27me3 | Neuronal Development | Gene repression; silences genes to regulate cell fate transitions. | Mouse neural stem cells | sochob.cl |
| H3K9ac | Neuronal Plasticity, Memory Formation | Gene activation; promotes expression of synaptic plasticity genes. | Rat hippocampus, SY5Y cells | biorxiv.orgpnas.org |
| H3K14ac | Memory Formation, Gene Activation | Works with H3S10p to activate transcription in response to stimuli. | Hippocampal neurons | pnas.orgfrontiersin.orgresearchgate.net |
| H3S10p | Synaptic Plasticity, Gene Activation | Coupled with H3K14ac to induce immediate-early gene expression. | Hippocampal neurons | frontiersin.orgresearchgate.net |
Dysregulation of Histone H3 (1-20) Modifications in Disease Models (Preclinical Research)
Aberrant epigenetic modifications on the Histone H3 (1-20) tail are increasingly recognized as key mechanisms in the pathophysiology of various diseases. Preclinical research using cellular and animal models has demonstrated that the dysregulation of this epigenetic code can drive the onset and progression of cancer, neurodegenerative disorders, and metabolic diseases.
Role in Neurodegenerative Disorder Models (Molecular Mechanisms)
In neurodegenerative diseases, the dysregulation of H3 (1-20) modifications is not caused by histone mutations but by altered activity of the "writer" and "eraser" enzymes that add or remove these marks. These epigenetic changes contribute to the transcriptional dysfunction that underlies neuronal loss and cognitive decline.
In preclinical models of Alzheimer's disease (AD) , changes in histone acetylation are prominent. Studies using N2a/APPswe cells, a cellular model of familial AD, show increased histone H3 acetylation at the promoters of the PS1 and BACE1 genes, which are involved in the production of amyloid-beta (Aβ) peptides. plos.org This hyperacetylation, mediated by the acetyltransferase p300, leads to elevated expression of these genes. plos.org Conversely, other studies in AD mouse models have reported a general loss of histone acetylation, which is linked to cognitive impairment. thermofisher.com More specifically, an increase in H3K27ac has been observed in iPSC-derived neurons from familial AD patients, where it appears to drive a compensatory genetic program in response to Aβ insults. biorxiv.orgnih.govresearchgate.net
In models of Huntington's disease (HD) , a disorder caused by a polyglutamine expansion in the huntingtin protein, transcriptional dysregulation is also linked to aberrant H3 modifications. A key finding in R6/2 and other HD mouse models is an altered balance between methylation and acetylation at H3K9. oup.com There is an increase in the repressive H3K9 trimethylation (H3K9me3) and a corresponding decrease in the activating H3K9 acetylation (H3K9ac), contributing to the silencing of essential neuronal genes like Bdnf. oup.compnas.org Furthermore, levels of the repressive H3K27me3 mark and the activating H3K4me3 mark are also disrupted at specific gene promoters, suggesting that the perturbation of bivalent chromatin domains plays a significant role in HD pathogenesis. nih.govfrontiersin.orgpnas.org
Table 3: Dysregulation of H3 (1-20) in Neurodegenerative Disorder Models
| Disorder Model | Alteration | Molecular Mechanism | Consequence | Citation(s) |
|---|---|---|---|---|
| Alzheimer's Disease | Increased H3 acetylation at PS1 & BACE1 promoters | p300-mediated hyperacetylation. | Increased expression of Aβ-producing enzymes. | plos.org |
| Alzheimer's Disease | Increased H3K27ac | Upregulation of a compensatory gene program. | Potential mitigation of Aβ pathology. | biorxiv.orgnih.govresearchgate.net |
| Huntington's Disease | Increased H3K9me3 / Decreased H3K9ac | Altered balance of methylation vs. acetylation at H3K9. | Repression of key neuronal genes (e.g., Bdnf). | oup.compnas.org |
| Huntington's Disease | Altered H3K4me3 & H3K27me3 | Dysregulation of bivalent promoters. | Widespread transcriptional dysregulation. | nih.govpnas.org |
Metabolic Disorder Models (Molecular Mechanisms)
The enzymes that modify histones are critically dependent on metabolites that serve as essential cofactors. This creates a direct link between the cell's metabolic state and its epigenetic landscape. In metabolic disorders like diabetes, altered nutrient levels can lead to widespread changes in histone modifications, contributing to disease complications.
The process of histone acetylation directly utilizes acetyl-CoA as the acetyl group donor. sochob.cl In states of hyperglycemia, as seen in diabetes, the flux through metabolic pathways can alter the availability of nuclear acetyl-CoA, thereby influencing histone acetylation levels. nih.gov In preclinical models of diabetic kidney disease (DKD) , hyperglycemia has been shown to induce increased acetylation of H3K9, H3K18, and H3K23 in renal cells. mdpi.com This hyperacetylation is linked to the increased expression of pro-inflammatory and pro-fibrotic genes, such as TNF-α and TGF-β1, which drive the progression of renal damage. nih.gov
Similarly, histone methylation is dependent on the universal methyl donor, S-adenosylmethionine (SAM). acs.orgnih.gov The cellular ratio of SAM to its byproduct, S-adenosylhomocysteine (SAH), can be influenced by nutrient availability and metabolic stress. In rodent models of type 1 diabetes, altered histone methylation patterns are observed in the kidneys. nih.gov Specifically, an increase in the activating H3K4me2 mark and a decrease in the repressive H3K27me3 mark have been found at the promoters of key genes involved in fibrosis, indicating that epigenetic dysregulation contributes to the "metabolic memory" phenomenon, where the detrimental effects of high glucose persist. nih.govspandidos-publications.com In β-cells of diabetic animal models, increased H3K9me2 has been shown to repress the Pdx1 gene, which is critical for β-cell function, leading to reduced insulin (B600854) production. dovepress.com
Table 4: Dysregulation of H3 (1-20) in Metabolic Disorder Models
| Disorder Model | Alteration | Molecular Mechanism | Consequence | Citation(s) |
|---|---|---|---|---|
| Diabetic Kidney Disease | Increased H3K9/14ac | Hyperglycemia-induced increase in acetyl-CoA availability for HATs. | Upregulation of pro-inflammatory and pro-fibrotic genes. | nih.govmdpi.com |
| Diabetic Retinopathy/ Vasculopathy | Decreased H3K9me3 | High glucose leads to reduced activity or recruitment of H3K9 methyltransferases. | Increased expression of inflammatory genes (e.g., IL-6). | frontiersin.org |
| Type 2 Diabetes (β-cell models) | Increased H3K9me2 | Altered methyltransferase activity leads to repression of key β-cell genes. | Silencing of Pdx1 gene, impairing β-cell function. | dovepress.com |
| Diabetic Kidney Disease | Increased H3K4me2 / Decreased H3K27me3 | Altered SAM/SAH ratio and enzyme activity under high glucose. | Aberrant expression of genes involved in fibrosis. | nih.govspandidos-publications.com |
Advanced Methodologies for the Study of Histone H3 1 20 Modifications
Genomic and Epigenomic Profiling Techniques
These techniques provide insights into the genome-wide distribution of histone modifications and their relationship with chromatin accessibility and three-dimensional organization.
Chromatin Immunoprecipitation (ChIP) and its Derivatives (e.g., ChIP-seq, ChIP-qPCR)
Chromatin Immunoprecipitation (ChIP) is a cornerstone technique for mapping the in vivo localization of specific histone modifications across the genome. frontiersin.orgnih.gov The method involves cross-linking proteins to DNA, shearing the chromatin, and using an antibody specific to a particular histone modification, such as those on the H3 (1-20) tail, to immunoprecipitate the associated chromatin fragments. pnas.orgnih.gov
ChIP-seq (ChIP combined with high-throughput sequencing) allows for a genome-wide analysis of these modification patterns. For instance, ChIP-seq has been instrumental in mapping the distribution of key H3 (1-20) modifications like H3K4me3, H3K9ac, and H3K9me3. nih.govresearchgate.netembopress.org H3K4me3 and H3K9ac are typically associated with transcriptionally active gene promoters, while H3K9me3 is a hallmark of repressed heterochromatin. nih.govembopress.org
ChIP-qPCR (ChIP combined with quantitative polymerase chain reaction) provides a targeted analysis of histone modifications at specific genomic loci. nih.gov This approach is often used to validate ChIP-seq findings or to quantify changes in histone modifications at a limited number of gene promoters under different experimental conditions. For example, researchers have used ChIP-qPCR to demonstrate that the loss of the H3 N-terminal tail, including the 1-20 region, is an early event in gene induction that precedes the displacement of the entire histone protein. nih.gov
| Technique | Principle | Application to Histone H3 (1-20) | Key Findings |
|---|---|---|---|
| ChIP-seq | Immunoprecipitation of chromatin followed by high-throughput sequencing of the associated DNA. | Genome-wide mapping of specific PTMs on the H3 (1-20) tail (e.g., H3K4me3, H3K9me3, H3K9ac). | Reveals global distribution patterns and correlations with gene activity. For example, H3K4me3 is enriched at active promoters, while H3K9me3 is found in silent regions. nih.govembopress.org |
| ChIP-qPCR | Immunoprecipitation of chromatin followed by quantitative PCR of specific DNA sequences. | Quantification of PTM levels at specific gene promoters or regulatory elements. | Validates ChIP-seq data and allows for precise measurement of changes in modification levels under different conditions. nih.gov |
ATAC-seq for Chromatin Accessibility Correlated with Histone H3 (1-20) States
The Assay for Transposase-Accessible Chromatin with high-throughput sequencing (ATAC-seq) is a powerful method for probing chromatin accessibility across the genome. activemotif.com This technique utilizes a hyperactive Tn5 transposase to simultaneously fragment and tag open chromatin regions with sequencing adapters. activemotif.com By correlating ATAC-seq data with the locations of specific histone H3 (1-20) modifications identified through ChIP-seq, researchers can infer the impact of these PTMs on chromatin compaction and accessibility.
Studies have shown a strong positive correlation between high chromatin accessibility (as measured by ATAC-seq) and the presence of active histone marks such as H3K4me3 and H3K9ac at gene promoters. researchgate.netactivemotif.comnih.gov Conversely, regions enriched in repressive marks like H3K27me3 tend to have lower chromatin accessibility. researchgate.net For instance, research has demonstrated that an increase in H3K4me1, a mark often found at enhancers, correlates with increased chromatin accessibility at these elements. activemotif.com Furthermore, ATAC-seq can reveal changes in chromatin accessibility at specific loci that occur concomitantly with changes in histone modifications, such as H3K56ac, during cellular differentiation. nih.gov
Hi-C and Related Approaches for 3D Chromatin Structure Analysis
The three-dimensional (3D) organization of chromatin within the nucleus plays a crucial role in gene regulation. Techniques like Hi-C, which captures genome-wide chromatin interactions, have revealed that the genome is partitioned into distinct compartments and topologically associating domains (TADs). biorxiv.org The state of histone H3 (1-20) modifications is closely linked to this higher-order chromatin architecture.
ChIP-seq data for histone modifications can be integrated with Hi-C maps to associate specific PTMs with different chromatin compartments. biorxiv.org For example, active compartments are typically enriched with marks like H3K4me3 and acetylated histones, while inactive compartments are characterized by repressive marks such as H3K27me3 and H3K9me2/3. biorxiv.orgbiorxiv.org The interaction between proteins that "read" these histone marks, such as HP1 binding to H3K9me2/3, is thought to be a driving force in the formation and maintenance of these chromatin domains. biorxiv.org These approaches help to elucidate how modifications on the H3 (1-20) tail contribute to the spatial organization of the genome.
Mass Spectrometry-Based Characterization of Histone H3 (1-20) PTMs
Mass spectrometry (MS) has emerged as a powerful and indispensable tool for the detailed characterization of histone PTMs, offering an unbiased and highly sensitive approach to identify and quantify modifications on the Histone H3 (1-20) tail. nih.govresearchgate.net
Top-Down and Bottom-Up Proteomics for PTM Identification and Quantification
Two primary MS-based proteomic strategies, top-down and bottom-up, are employed to study histone modifications.
Top-down proteomics involves the analysis of intact proteins. thermofisher.com This approach provides a comprehensive view of the full combination of PTMs (proteoforms) present on a single histone H3 molecule. acs.org By analyzing the intact protein, top-down MS can unambiguously identify and localize multiple modifications on the H3 (1-20) tail, providing crucial information about PTM crosstalk. thermofisher.comacs.org For example, top-down analysis has been used to characterize H3 proteoforms in disease, revealing complex patterns of methylation and acetylation. thermofisher.com
Bottom-up proteomics is the more widely used approach and involves the enzymatic digestion of histone proteins into smaller peptides prior to MS analysis. nih.govnih.gov Trypsin is a common enzyme used, but due to the high lysine (B10760008) and arginine content of histone tails, it can result in very short peptides. stanford.edu To overcome this, a chemical derivatization step, such as propionylation, is often employed to block lysine residues from cleavage, allowing for the generation of longer, more informative peptides from the H3 (1-20) region. upenn.eduuni-muenchen.de These peptides are then analyzed by tandem mass spectrometry (MS/MS) to identify and quantify specific PTMs. nih.gov
| Approach | Principle | Advantages for H3 (1-20) Analysis | Disadvantages |
|---|---|---|---|
| Top-Down Proteomics | Analysis of intact histone proteins. thermofisher.com | Provides a complete picture of combinatorial PTMs on a single H3 tail; preserves information about PTM crosstalk. acs.org | Technically challenging; lower throughput compared to bottom-up. |
| Bottom-Up Proteomics | Analysis of peptides after enzymatic digestion of histones. nih.gov | High sensitivity and throughput; well-established workflows. nih.gov | Loses information about the co-occurrence of PTMs on the same histone molecule if they are on different peptides. acs.org |
Quantitative Mass Spectrometry Approaches for Histone H3 (1-20) Modifications
Quantifying the dynamic changes in histone H3 (1-20) modifications is essential for understanding their regulatory roles. Several quantitative MS methods are utilized for this purpose.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful in vivo labeling technique. nih.gov Cells are grown in media containing either normal ("light") or heavy isotope-labeled ("heavy") amino acids. nih.gov Histones are then extracted, mixed, and analyzed by MS. The relative abundance of a specific modification on a peptide from the H3 (1-20) region can be determined by comparing the intensities of the light and heavy peptide peaks. nih.gov SILAC has been successfully used to track changes in histone PTM patterns in various biological contexts, including cancer. nih.gov A "spike-in" SILAC strategy can also be used to profile PTMs across multiple samples, overcoming the limitation of SILAC to actively dividing cells. nih.gov
Label-free quantification is a cost-effective alternative to isotopic labeling. nih.govd-nb.info This method relies on comparing the signal intensities or peak areas of peptide precursor ions across different samples to determine relative abundance. upenn.edunih.gov While susceptible to technical variation, with proper normalization, label-free approaches have been effectively used to quantify dynamic changes in histone H3 modifications. d-nb.infonih.gov
Isobaric labeling , such as with Tandem Mass Tags (TMT) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), involves chemically tagging peptides from different samples with reagents that are isobaric (have the same mass) but produce unique reporter ions upon fragmentation in the mass spectrometer. nih.gov This allows for the simultaneous quantification of PTMs from multiple samples in a single MS run.
These advanced quantitative MS techniques provide detailed insights into the dynamic regulation of the histone H3 (1-20) tail, enabling researchers to correlate specific PTM changes with cellular processes and disease states.
Biochemical and Biophysical Approaches
Biochemical and biophysical methods provide the foundation for dissecting the functional consequences of specific modifications within the Histone H3 (1-20) tail. These approaches enable the in vitro reconstitution of modified chromatin components and the quantitative characterization of their interactions with the cellular machinery that writes, reads, and erases these epigenetic marks.
Recombinant Nucleosome and Histone Preparation with Modified Histone H3 (1-20)
The ability to generate homogeneous populations of nucleosomes with defined PTMs is fundamental to studying their specific effects. A common method involves the expression and purification of recombinant histones from E. coli. nih.govresearchgate.netnih.govnih.gov Since bacteria lack the machinery for most histone PTMs, the expressed histones are largely unmodified. neb.com These purified recombinant histones, including H2A, H2B, H3, and H4, can then be refolded into histone octamers and reconstituted with DNA to form nucleosomes. researchgate.netnih.govbpsbioscience.com This process allows for the creation of "designer" nucleosomes with specific modifications incorporated into the H3 tail. nih.gov
For certain biophysical studies and chemical ligation strategies, a mutant version of histone H3, H3(C110A), is particularly useful. activemotif.comepicypher.com In this mutant, the cysteine at position 110 is replaced with an alanine, which can be important for specific chemical reactions used to introduce modifications. activemotif.com The production of recombinant histones often involves their expression as tagged proteins (e.g., with a hexahistidine tag) to facilitate purification using chromatography techniques like nickel-nitrilotriacetic acid (Ni-NTA) agarose. researchgate.netnih.gov The purification is typically performed under denaturing conditions to solubilize the histones, which often form inclusion bodies in bacteria. nih.gov Subsequent dialysis removes the denaturant, allowing the histones to refold. researchgate.netnih.gov
Peptide Synthesis and Native Chemical Ligation for Modified Histone H3 (1-20) Analogs
To introduce specific PTMs into the full-length histone H3, a powerful technique called native chemical ligation (NCL) is employed. researchgate.netumassmed.edu This semi-synthetic approach combines a synthetically generated N-terminal H3 (1-20) peptide, carrying the desired modifications, with a recombinantly expressed C-terminal portion of the histone. researchgate.netfrontiersin.orgfrontiersin.org The synthetic peptide is created using solid-phase peptide synthesis (SPPS), which allows for the precise incorporation of modified amino acids at specific sites. umassmed.edursc.orgbiorxiv.orgnih.gov
The NCL reaction involves the joining of a peptide with a C-terminal thioester to another peptide with an N-terminal cysteine, forming a native peptide bond at the ligation site. researchgate.netumassmed.edu This method has been instrumental in creating histones with a wide array of modifications, including acetylation, methylation, and phosphorylation. researchgate.netnih.gov Sequential NCL strategies have even enabled the total chemical synthesis of histone H3, offering the potential to incorporate PTMs throughout the entire protein sequence. rsc.orgnih.gov
A key advantage of NCL is the ability to produce homogeneously modified histones, which are difficult to obtain from natural sources or through purely enzymatic methods. umassmed.edursc.org These precisely modified histones can then be assembled into nucleosomes for functional and structural studies. umassmed.edu
In Vitro Enzyme Activity Assays (HAT, HMT, HDAC, HDM)
In vitro enzyme activity assays are essential for characterizing the enzymes that "write" and "erase" histone modifications. These assays typically use synthetic Histone H3 (1-20) peptides or reconstituted nucleosomes as substrates.
Histone Acetyltransferase (HAT) Assays: These assays measure the activity of enzymes that add acetyl groups to lysine residues. A common method involves incubating the HAT enzyme with a Histone H3 (1-20) peptide and radioactively labeled acetyl-CoA. pnas.orgnih.gov The incorporation of the radioactive acetyl group into the peptide is then quantified. pnas.org Alternatively, non-radioactive methods can be used where the product of the reaction is detected through other means, such as fluorescence after chemical labeling. chemrxiv.org HAT activity can be influenced by the substrate, with some HATs showing different efficiencies for peptide versus nucleosomal substrates. anaspec.com For example, the Rtt109-Vps75 complex specifically acetylates sites within the H3 tail. nih.gov
Histone Methyltransferase (HMT) Assays: HMT assays are used to study enzymes that methylate lysine and arginine residues. Similar to HAT assays, a widely used method involves a radioactive filter-binding assay where the HMT is incubated with a Histone H3 (1-20) peptide and S-adenosyl-L-[methyl-³H]-methionine (³H-AdoMet). pnas.orgnih.govresearchgate.net The amount of incorporated radioactivity on the peptide is then measured. nih.gov These assays have been used to demonstrate that the HMT activity in macronuclear extracts of Tetrahymena prefers the N-terminal region of H3 and is not significantly affected by pre-existing acetylation at lysines 9 and 14. pnas.org Non-radioactive formats are also available and are particularly useful for high-throughput screening of HMT inhibitors. nih.gov
Histone Deacetylase (HDAC) Assays: HDAC assays measure the removal of acetyl groups. These assays often employ a synthetic peptide substrate containing an acetylated lysine. activemotif.com Upon deacetylation by an HDAC, a detectable signal is produced, which can be colorimetric or fluorescent. activemotif.com Studies using acetylated histone H3 substrates have shown that different HDAC complexes can exhibit robust but modestly different site-selectivity for various acetylated lysines within the H3 tail. nih.govelifesciences.org
Histone Demethylase (HDM) Assays: These assays are designed to measure the activity of enzymes that remove methyl groups from histones. The principles are similar to other enzyme assays, often involving a modified Histone H3 (1-20) peptide as a substrate and detecting the enzymatic removal of the methyl group.
Binding Assays (e.g., SPR, ITC) for Reader/Writer/Eraser Interactions with Histone H3 (1-20) Peptides
Understanding how "reader," "writer," and "eraser" proteins recognize and bind to specific modifications on the Histone H3 (1-20) tail is crucial. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two powerful biophysical techniques used for this purpose. nih.gov
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding kinetics (association and dissociation rates) and affinity of molecular interactions in real-time. pnas.orgdrexel.edu In a typical experiment, a Histone H3 (1-20) peptide (the ligand) is immobilized on a sensor chip, and the protein of interest (the analyte) is flowed over the surface. pnas.orgnih.gov The binding event causes a change in the refractive index at the sensor surface, which is detected. nih.gov SPR has been used to study the binding of various proteins to modified histone peptides and to screen for small molecule inhibitors of these interactions. drexel.eduresearchgate.netreactionbiology.com A 3D-carbene chip-based SPR imaging (SPRi) technology has been developed for high-throughput profiling of histone reader-mark interactions. pnas.org
Isothermal Titration Calorimetry (ITC): ITC is considered the "gold standard" for measuring the thermodynamics of binding interactions. news-medical.netmalvernpanalytical.com It directly measures the heat released or absorbed during a binding event. news-medical.netresearchgate.net In an ITC experiment, a solution of the protein is titrated into a solution containing the modified Histone H3 (1-20) peptide. researchgate.netresearchgate.net The resulting heat changes are used to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. news-medical.netresearchgate.net ITC has been extensively used to characterize the binding of reader domains, such as bromodomains and PHD fingers, to acetylated and methylated histone peptides, respectively. news-medical.netresearchgate.netresearchgate.netpnas.org These studies provide detailed insights into the specificity and driving forces of these interactions. news-medical.netmalvernpanalytical.com
The table below summarizes representative findings from binding assays studying the interaction of various protein domains with modified Histone H3 (1-20) peptides.
| Protein Domain | Histone H3 Peptide Ligand | Binding Affinity (KD) | Technique |
|---|---|---|---|
| ATAD2 Bromodomain | H3K14ac | ~2.5 µM | ITC |
| BRPF2 Bromodomain | H3K14ac | ~10 µM | ITC |
| SPIN1 (Spindlin1) | H3K4me3 | ~3.5 µM | ITC |
| UHRF1 TTD-PHD | H3K9me3 | ~1.3 µM | ITC |
| TRIM24 PHD-Bromo | Unmodified H3 | 2.3 µM | ITC |
Structural Biology Techniques for Histone H3 (1-20) Complexes
Structural biology provides atomic-level views of how modified Histone H3 (1-20) tails are recognized by other proteins and how these modifications impact the structure of the nucleosome.
X-ray Crystallography of Modified Nucleosomes or Histone H3 (1-20) Binding Proteins
X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules. It has been instrumental in revealing the molecular basis of histone code recognition. By crystallizing a reader protein in complex with a modified Histone H3 (1-20) peptide, researchers can visualize the precise interactions that mediate binding specificity.
Numerous crystal structures have been solved for various reader domains bound to modified H3 peptides. For example, the structure of the BPTF PHD finger in complex with an H3K4me3 peptide revealed how the trimethylated lysine is accommodated within an aromatic cage. nih.gov Similarly, the structure of the UHRF1 tandem tudor domain and PHD finger bound to an H3K9me3 peptide showed how these linked modules cooperatively recognize the modified histone tail. pnas.org These structures often reveal that the histone peptide adopts a specific conformation upon binding, such as an α-helix in the case of the UHRF1 complex. pnas.org
Structural studies have also provided insights into how combinations of modifications are read. The crystal structure of the DPF3b tandem PHD fingers with an H3K14ac peptide demonstrated how the two domains work together to bind the acetylated tail. nih.gov Furthermore, crystallographic analysis of the TRIM33β PHD-BRD cassette with H3 peptides has shed light on its binding preferences. acs.org These detailed structural snapshots are invaluable for understanding the molecular grammar of the histone code and for guiding the design of therapeutic agents that target these interactions. mdpi.com
The table below lists some of the protein domains whose structures have been solved in complex with Histone H3 (1-20) peptides, providing key insights into the recognition of specific modifications.
| Protein Complex | Histone H3 Peptide | Key Structural Insight | PDB Code |
|---|---|---|---|
| UHRF1 TTD-PHD | H3K9me3 | Simultaneous recognition of unmodified R2 and methylated K9. | 3SOU |
| SPIN1 (Spindlin1) | H3K4me3R8me2a | Dual recognition of H3K4me3 and H3R8me2a by distinct pockets. | 4O67 |
| BPTF PHD-Bromo | H3K4me3 | K4me3 is recognized by an aromatic cage in the PHD finger. | 2F6J |
| TRIM33β PHD-BRD | H3(1-9)K9Ac | Peptide binds across two protein molecules, engaging the PHD and bromodomain in trans. | 5MR8 |
| DPF3b tandem PHD | H3K14ac | Cooperative binding of the acetylated peptide by the two PHD fingers. | 2KWJ |
Cryo-Electron Microscopy (Cryo-EM) of Chromatin Complexes Incorporating Modified Histone H3 (1-20)
Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for visualizing the three-dimensional structures of complex biological macromolecules, including chromatin, at near-atomic resolution. nih.gov This methodology allows for the study of nucleosomes and their assemblies in a close-to-native state, providing invaluable insights into how modifications within the Histone H3 N-terminal tail, encompassing residues 1-20, influence chromatin architecture and its interactions with other proteins.
Recent Cryo-EM studies have successfully resolved structures of nucleosome core particles (NCPs), revealing subtle but significant details about the histone tails. nih.gov While the flexible nature of the H3 tail (1-20) often makes it challenging to resolve completely, Cryo-EM maps can still provide information on its general path and ordering. nih.gov For instance, comparisons between Cryo-EM reconstructions and crystal structures have highlighted differences in the ordering of the H3 and H4 tails, suggesting that the local environment and packing forces can influence their conformation. nih.gov
A significant application of Cryo-EM in this context is the structural determination of chromatin-modifying enzyme complexes bound to nucleosomes. For example, Cryo-EM reconstructions of the human Polycomb Repressive Complex 2 (PRC2) in complex with dinucleosomes have elucidated how PRC2 engages with its substrate. ebi.ac.ukebi.ac.uk These structures show how PRC2 positions the H3 tails of both an activating and a substrate nucleosome to interact with its EED and EZH2 subunits, respectively. ebi.ac.ukebi.ac.uk This provides a structural basis for understanding how modifications on one nucleosome can allosterically regulate enzymatic activity on a neighboring one, a key aspect of epigenetic regulation.
The table below summarizes key Cryo-EM studies that have provided structural insights into chromatin complexes involving the Histone H3 tail.
| Macromolecular Complex | Key Findings Related to Histone H3 (1-20) | Resolution |
| Nucleosome Core Particle (NCP) | Provided density for the path of the H3 tail, showing it is better ordered in crystal structures compared to Cryo-EM maps in vitreous ice. nih.gov | 3.9 Å |
| PRC2-Dinucleosome | Revealed how PRC2 positions the H3 tails of activating and substrate nucleosomes for interaction with its catalytic and regulatory subunits. ebi.ac.ukebi.ac.uk | 7.7 Å |
| Nucleosome with H3E97K mutation | Showed that the mutation causes detachment of nucleosomal DNA from the H3 N-terminal regions, leading to instability. researchgate.netnih.gov | Not specified |
| Chromatosomes with H1 isoforms | Observed partial ordering of the H3 N-terminal tail in the presence of linker histone H1. researchgate.net | Not specified |
| Nucleosomes for HDAC assays | Validated the overall structure and integrity of nucleosomes prepared with modified H3 tails for enzymatic studies. biorxiv.orgacs.org | Not specified |
Nuclear Magnetic Resonance (NMR) Spectroscopy of Histone H3 (1-20) Tail Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules at atomic resolution. researchgate.netfrontiersin.org In the context of the Histone H3 (1-20) tail, NMR is uniquely suited to probe its conformational flexibility and interactions, as this region is intrinsically disordered and often invisible in high-resolution crystal structures. nih.gov
Solid-state NMR studies have revealed that the N-terminal tails of Histone H3 retain considerable conformational flexibility even within highly condensed nucleosome arrays, which mimic the physiological state of chromatin. researchgate.netfrontiersin.org This inherent dynamism is thought to be crucial for the recruitment of regulatory proteins. researchgate.netfrontiersin.org Specifically, residues 1-35 of H3 have been identified as being part of this dynamically disordered domain. nih.gov
Solution-state NMR has been employed to investigate how the H3 tail's dynamics are influenced by various factors. For instance, the presence of linker DNA can decrease the dynamics of the H3 tail compared to its state in mononucleosomes, suggesting interactions between the tail and the linker DNA. researchgate.net Post-translational modifications (PTMs) also significantly impact the H3 tail's behavior. NMR studies have shown that PTMs that decrease the positive charge of the H3 tail, such as acetylation, lead to an increase in its dynamics and can promote stronger interactions with other proteins. researchgate.netbiorxiv.org Conversely, the cancer-associated G34R mutation in the H3.3 variant has been shown by NMR to decrease the conformational dynamics of residues S31-K36 and enhance the tail's association with DNA. biorxiv.org
Furthermore, NMR has been instrumental in elucidating the interplay between different histone tails. For example, tetra-acetylation of the Histone H4 tail can alter the dynamics of the Histone H3 tail, shifting its equilibrium towards a more DNA-contacted state. pnas.org This change in H3 tail conformation and dynamics, induced by H4 modification, can enhance the rate of subsequent modifications on the H3 tail itself, such as acetylation at lysine 14 (H3K14) by the enzyme Gcn5. biorxiv.orgpnas.org This provides direct evidence for a "histone code" in action, where one modification influences another.
The following table summarizes key findings from NMR studies on the dynamics of the Histone H3 (1-20) tail.
| System Studied | NMR Method | Key Findings on H3 (1-20) Dynamics |
| Condensed Nucleosome Arrays | Solid-State NMR | H3 N-terminal tail (residues 1-35) remains conformationally flexible. researchgate.netfrontiersin.orgnih.gov |
| Mononucleosomes vs. Nucleosome Arrays | Solid-State NMR | H3 tail dynamics are decreased in arrays due to interactions with linker DNA. researchgate.net |
| Nucleosomes with PTMs | Solution NMR | Acetylation increases H3 tail dynamics. researchgate.netbiorxiv.org |
| Nucleosomes with H3.3 G34R mutation | NMR Spectroscopy & MD Simulations | The G34R mutation decreases conformational dynamics around the mutation site and enhances DNA association. biorxiv.org |
| Nucleosomes with Acetylated H4 | Solution NMR | H4 tetra-acetylation alters H3 tail dynamics, promoting a DNA-contact state and enhancing subsequent H3K14 acetylation. pnas.org |
| Nucleosome Core Particles (NCPs) | NMR Spectroscopy & MD Simulations | The H3 tail robustly and dynamically interacts with nucleosomal DNA, which can inhibit the binding of effector proteins like the BPTF PHD finger. elifesciences.org |
Genetic and Molecular Perturbation Strategies
CRISPR/Cas9-Based Epigenome Editing for Site-Specific Histone H3 (1-20) Modification
The advent of the CRISPR/Cas9 system has revolutionized the field of genetics, and its adaptation for epigenome editing provides a powerful tool for studying the specific functions of histone modifications. nih.gov By using a nuclease-deficient Cas9 (dCas9) protein, which can be guided to a specific genomic locus by a guide RNA (gRNA) without cutting the DNA, researchers can tether various epigenetic effector domains to dCas9 to "write" or "erase" specific marks on histones. nih.govtandfonline.com
This technology allows for the targeted modification of the Histone H3 (1-20) tail at specific gene promoters or enhancers to investigate the causal relationship between a particular modification and gene expression. nih.govnih.gov For example, dCas9 can be fused to the catalytic domain of a histone acetyltransferase (HAT) like p300 to introduce acetylation at a target site, or to a histone methyltransferase (HMT) like PRDM9, G9a, or EZH2 to deposit methylation marks. tandfonline.comoup.comelifesciences.org Conversely, fusing dCas9 to a histone deacetylase (HDAC) or a histone demethylase (HDM) can remove these marks.
Studies have demonstrated the successful use of dCas9-p300 to induce histone acetylation, particularly H3K27ac, leading to the activation of target gene expression. elifesciences.orgnih.gov Similarly, dCas9 fused to the KRAB repressor domain has been shown to induce H3K9 trimethylation (H3K9me3) at target enhancers, resulting in the silencing of associated genes with high specificity. nih.gov
Recent advancements have also focused on improving the efficiency and specificity of these epigenome editing tools. For instance, fusing dCas9 to histone methyltransferases has been shown to influence DNA repair pathway choices following a Cas9-induced double-strand break, highlighting the intricate link between histone modifications and DNA repair. pnas.orgbiorxiv.org The PRDM9-Cas9 fusion, for example, can deposit H3K4me3 and H3K36me3 at target sites, enhancing homology-directed repair (HDR). pnas.orgbiorxiv.org
The table below provides examples of dCas9-based tools used for targeted histone modifications, including those relevant to the H3 (1-20) tail.
| dCas9 Fusion Partner | Epigenetic Modification | Functional Outcome |
| p300 (HAT) | Histone Acetylation (e.g., H3K27ac) | Transcriptional Activation oup.comelifesciences.orgnih.gov |
| KRAB | Histone Methylation (H3K9me3) | Transcriptional Repression nih.gov |
| G9a, SUV39H1 | Histone Methylation (H3K9me) | Transcriptional Repression oup.com |
| EZH2 | Histone Methylation (H3K27me3) | Transcriptional Repression tandfonline.comoup.com |
| PRDM9 | Histone Methylation (H3K4me3, H3K36me3) | Enhanced Homology-Directed Repair pnas.orgbiorxiv.org |
| LSD1 (HDM) | Histone Demethylation (H3K4me) | Transcriptional Repression oup.com |
RNA Interference (RNAi) and Gene Knockout/Knock-in for Modifying Enzymes
Genetic perturbation strategies such as RNA interference (RNAi), gene knockout, and gene knock-in are fundamental to understanding the function of the enzymes that write, erase, and read the modifications on the Histone H3 (1-20) tail. plos.org These techniques allow researchers to deplete or alter the enzymes responsible for post-translational modifications (PTMs) and observe the downstream consequences on histone marks, gene expression, and cellular phenotype.
Gene knockout, often achieved through techniques like CRISPR/Cas9 or homologous recombination, results in the complete loss of function of a gene. Knockout of histone methyltransferases and demethylases has been instrumental in defining their specific roles. For instance, knockout of the H3K4 demethylase Lid in Drosophila has been studied to understand its interplay with other demethylases in different chromatin contexts. sdbonline.org In mice, complete knockout of the H3K36 methyltransferase Nsd1 is embryonic lethal, highlighting its critical role in development. frontiersin.org
Gene knock-in, on the other hand, involves replacing a gene with a modified version, such as one containing a specific mutation. This allows for the study of the function of specific amino acid residues or domains within an enzyme. For example, creating a knock-in mouse model with a catalytically inactive version of a histone methyltransferase can help distinguish its catalytic functions from its non-catalytic scaffolding roles. annualreviews.org
The following table summarizes examples of genetic perturbation strategies used to study enzymes that modify the Histone H3 tail.
| Gene Targeted | Perturbation Method | Organism/Cell Line | Key Finding Related to Histone H3 |
| Paf1 | RNAi | Drosophila | Depletion reduces H3K4 trimethylation at the Hsp70 promoter. sdbonline.org |
| SETD2 | Knockdown | MLL-AF9-transformed HSPCs | Reduced global levels of H3K36me3. aacrjournals.org |
| Mof (Kat8) | Knockdown | Mouse Embryos | Knockdown of this H4K16 acetyltransferase leads to increased linker histone H1 incorporation, a phenotype also seen in H3.3 knockdown embryos. biologists.com |
| Lid and dLsd1 | Mutation/Knockout | Drosophila | Revealed context-dependent interplay between these two H3K4 demethylases. sdbonline.org |
| Nsd1 | Knockout | Mice | Complete knockout is embryonic lethal, and loss leads to reduced H3K36 methylation. frontiersin.org |
| SET-32 and SET-21 | Genetic and Genomic approaches | C. elegans | Identified as H3K23 methyltransferases that function in nuclear RNAi. oup.com |
Computational and Bioinformatic Analysis of Histone H3 (1-20) Data
Analysis of High-Throughput Sequencing Data
The advent of high-throughput sequencing technologies, particularly Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq), has revolutionized the study of histone modifications on a genome-wide scale. mdpi.comcnrs.fr The analysis of ChIP-seq data for modifications within the Histone H3 (1-20) tail, such as H3K4me3, H3K9ac, and H3K4me1, is crucial for understanding the epigenetic landscape that governs gene expression. cnrs.frfrontiersin.org
A typical ChIP-seq analysis workflow begins with the alignment of sequencing reads to a reference genome. oup.com Following alignment, a crucial step is "peak calling," which identifies genomic regions with a significant enrichment of the histone modification of interest compared to a control input sample. mdpi.com Algorithms like Model-based Analysis of ChIP-seq (MACS) are commonly used for this purpose. mdpi.comfrontiersin.org
Once peaks are identified, they can be annotated to determine their genomic context, such as whether they fall within promoters, enhancers, gene bodies, or intergenic regions. frontiersin.org For example, H3K4me3 is typically associated with promoter regions of active genes, while H3K4me1 and H3K27ac are hallmarks of active enhancers. cnrs.fr
Downstream analyses often involve correlating the presence and intensity of specific histone modifications with gene expression levels derived from RNA-seq data. oup.com This integrative analysis can reveal how changes in the H3 (1-20) modification landscape contribute to differential gene expression between different cell types or conditions. uni-due.de For instance, studies have used linear regression models and Bayesian mixture models to predict gene expression levels based on the enrichment of various histone marks at promoter sites. cnrs.froup.com
Furthermore, bioinformatic pipelines are used to compare histone modification profiles across different experimental conditions, such as in healthy versus diseased states. frontiersin.org This can identify genes and pathways that are epigenetically dysregulated. For example, a study on neutrophils from HIV-infected individuals used H3K4me3 ChIP-seq to reveal abnormalities in genes related to cell activation and cytokine production. frontiersin.org
The table below outlines the key steps and tools involved in the computational analysis of ChIP-seq data for Histone H3 modifications.
| Analysis Step | Description | Common Tools/Methods |
| Read Alignment | Mapping sequencing reads to a reference genome. | Burrows-Wheeler Aligner (BWA), Bowtie oup.com |
| Peak Calling | Identifying regions of significant histone modification enrichment. | MACS/MACS2, SICER mdpi.comfrontiersin.org |
| Peak Annotation | Assigning genomic features (promoters, enhancers, etc.) to peaks. | HOMER, ChIPseeker |
| Differential Binding Analysis | Identifying regions with significant changes in histone modification levels between conditions. | DiffBind, MAnorm |
| Integrative Analysis | Correlating histone modification data with other omics data, such as RNA-seq. | Bayesian mixture models, linear regression cnrs.froup.com |
| Functional Analysis | Identifying enriched biological pathways and functions associated with genes near modified regions. | Gene Ontology (GO) analysis, Pathway analysis (KEGG) frontiersin.org |
Molecular Dynamics Simulations of Modified Histone H3 (1-20) and Nucleosome Interactions
Molecular dynamics (MD) simulations have emerged as a powerful computational microscope for providing an atomistic-level understanding of the structural and dynamic consequences of post-translational modifications (PTMs) on the Histone H3 N-terminal tail (H3NT). biorxiv.org These simulations can model the behavior of the H3 (1-20) peptide, both in isolation and within the context of the entire nucleosome, offering insights that are often difficult to obtain through experimental methods alone. nih.gov
MD simulations treat biomolecules as a collection of atoms interacting through a defined set of force fields, which approximate the potential energy of the system. By solving Newton's equations of motion for every atom, a trajectory of the molecule's conformational changes over time can be generated. biorxiv.org This allows researchers to observe how specific PTMs, such as methylation or acetylation, alter the flexibility, secondary structure propensity, and interaction landscape of the H3 tail. nih.govrsc.org
Extensive all-atom MD simulations have been employed to study the H3NT. oup.com These studies have revealed that even in its unmodified state, the H3 tail is not entirely random but possesses a propensity to form transient secondary structures, such as α-helices. nih.govrsc.org The introduction of PTMs can significantly modulate these conformational preferences. For instance, simulations have shown that modifications like the trimethylation of Lysine 4 (H3K4me3) and Lysine 9 (H3K9me3), as well as the acetylation of Lysine 14 (H3K14ac), can induce distinct structural changes in the H3 tail. nih.gov
When simulating the entire nucleosome, MD studies provide a detailed view of the dynamic interactions between the H3 (1-20) tail and nucleosomal DNA. elifesciences.org The positively charged nature of the unmodified tail leads to its robust, yet dynamic, interaction with the negatively charged DNA backbone. elifesciences.org PTMs that neutralize this charge, such as lysine acetylation, have been shown in simulations to weaken these tail-DNA interactions, potentially leading to increased DNA accessibility. biorxiv.orgacs.org
The insights gained from MD simulations are crucial for interpreting experimental data and for formulating new hypotheses about the molecular mechanisms through which H3 (1-20) PTMs regulate chromatin structure and function. elifesciences.org These computational approaches continue to be refined with more accurate force fields and enhanced sampling techniques, promising even more detailed and predictive models of histone tail dynamics. nih.govfrontiersin.org
| MD Simulation Study Focus | Key Findings | Computational Details | References |
| Conformational dynamics of isolated H3 tail | The H3 tail exhibits transient α-helical structures. PTMs can alter these secondary structural propensities. | Replica-exchange molecular dynamics (REMD) with implicit solvent models. | nih.govrsc.org |
| Impact of dual PTMs on H3 tail structure | Double modifications (e.g., K4me3K9me3, K4me3K14ace) lead to significant and distinct alterations in the torsional angles of the modified residues. | Extensive Molecular Dynamics (MD) simulations analyzing Ramachandran plots. | nih.gov |
| H3 tail interactions within the nucleosome | The H3 tail dynamically interacts with nucleosomal DNA, and these interactions are sensitive to the modification state of the tail. | All-atom MD simulations of the full nucleosome core particle in explicit solvent. | oup.comelifesciences.org |
| Effect of acetylation on tail-DNA interactions | Acetylation of lysine residues in the histone tails weakens their interaction with the DNA backbone, potentially increasing DNA accessibility. | All-atom MD simulations comparing wild-type and acetylated histone tails. | biorxiv.orgacs.org |
Predictive Modeling of PTM Interplay
The functional consequences of histone modifications are often not the result of a single PTM but rather the combinatorial interplay, or "crosstalk," between multiple modifications on the same or different histone tails. researchgate.netnih.gov This intricate network of interactions, where one PTM can influence the deposition, removal, or recognition of another, forms a complex regulatory layer. Predictive modeling, leveraging computational and bioinformatic approaches, has become indispensable for deciphering these crosstalk patterns within the Histone H3 (1-20) sequence and beyond. oup.comoup.com
These predictive methods often utilize large datasets from high-throughput experiments, such as mass spectrometry-based proteomics and chromatin immunoprecipitation sequencing (ChIP-seq), to identify non-random co-occurrence or mutual exclusion of PTMs. researchgate.netacs.org Statistical models and machine learning algorithms are then applied to this data to infer potential crosstalk relationships. researchgate.net For example, an "interplay score" can be calculated by comparing the observed frequency of a PTM pair with its expected frequency, assuming independent occurrence. researchgate.netnih.gov A high positive score suggests a cooperative relationship, while a highly negative score indicates an antagonistic or mutually exclusive one. researchgate.net
Several key crosstalk relationships involving the H3 (1-20) region have been predicted and, in many cases, experimentally validated. A classic example is the "methyl/phos switch" model, where phosphorylation of Serine 10 (H3S10ph) is proposed to inhibit the binding of effector proteins to methylated Lysine 9 (H3K9me), thereby modulating the functional outcome. oup.com Similarly, predictive models have highlighted the general antagonism between marks associated with active transcription, like H3K4 methylation, and those linked to repression, such as H3K9 and H3K27 methylation. researchgate.netresearchgate.net
More advanced predictive models employ deep learning architectures, such as DeepPTM, to predict the presence of specific PTMs based on DNA sequence features and the binding data of transcription factors. oup.comresearchgate.net Other models, like DeepPCT, leverage protein structure predictions from tools like AlphaFold2 to identify PTM crosstalk by analyzing the spatial proximity and microenvironment of modified residues. oup.com These sophisticated approaches are moving the field from correlational observations to more mechanistic predictions of how the PTM landscape is orchestrated.
The development of these predictive tools is crucial for generating testable hypotheses and for navigating the vast complexity of the histone code. researchgate.net By identifying novel PTM interplays, these models guide experimental research toward understanding the intricate regulatory circuits that govern chromatin biology.
| Predicted PTM Interplay | Relationship Type | Associated Function | References |
| H3K9me3 and H3K27me3 | Mutually Exclusive / Negative Crosstalk | Both are repressive marks, but they typically define distinct heterochromatic regions. | researchgate.netresearchgate.net |
| H3K9me3 and H3K14ac | Positive Interplay | Suggests a potential for co-occurrence, challenging simple models of active vs. repressive marks. | researchgate.net |
| H3S10ph and H3K9me | Negative Crosstalk (Methyl/Phos Switch) | Phosphorylation of S10 can displace proteins that bind to methylated K9, altering the downstream signal. | oup.com |
| H3K4me3 and H3K27me3 | Negative Crosstalk (Bivalent Domains) | Co-occurrence at promoters of developmental genes in embryonic stem cells, keeping them poised for activation or repression. | sdbonline.org |
Emerging Concepts and Future Research Directions in Histone H3 1 20 Biology
Development of Novel Chemical Probes for Histone H3 (1-20) PTMs
The study of histone PTMs relies heavily on the availability of specific and efficient tools to detect and manipulate them. The development of novel chemical probes is at the forefront of this endeavor, enabling researchers to investigate the roles of specific modifications with greater precision.
Photoaffinity Probes: A significant advancement has been the creation of photoaffinity probes to identify the "readers" and "erasers" of histone modifications. rsc.org For instance, diazirine-based photoaffinity probes have demonstrated improved efficiency in capturing proteins that recognize trimethylated lysine (B10760008) 4 on histone H3 (H3K4me3) compared to older benzophenone-based probes. rsc.org These tools are crucial for elucidating the protein-protein interactions that mediate the downstream effects of histone PTMs. rsc.org
Inhibitors of Modifying Enzymes: Small molecule inhibitors that target the "writer" and "eraser" enzymes of histone modifications are invaluable for functional studies. abcam.com By inhibiting a specific enzyme, researchers can observe the resulting changes in cellular processes, thereby deducing the function of the modification. abcam.com These probes are also vital for validating potential drug targets in preclinical research. abcam.com For example, the development of inhibitors for histone methyltransferases (HMTs) and demethylases has been a major focus, with compounds like EPZ004777 showing high potency for the HMT DOT1L. acs.org
| Probe Type | Target | Application | Example |
| Diazirine-based photoaffinity probe | H3K4me3 "readers" and "erasers" | Identifying interacting proteins | - |
| Small molecule inhibitor | Histone Methyltransferases (e.g., DOT1L) | Functional studies, target validation | EPZ004777 |
| Small molecule inhibitor | Histone Deacetylases (HDACs) | Functional studies, anti-tumor research | Trapoxin B, Trichostatin A (TSA) |
Single-Cell Epigenomics of Histone H3 (1-20) Modifications
Traditional methods for studying histone modifications, such as Chromatin Immunoprecipitation followed by sequencing (ChIP-seq), provide an average signal from a population of cells. However, this approach masks the inherent heterogeneity within cell populations. The advent of single-cell epigenomics is revolutionizing the field by allowing the profiling of histone modifications in individual cells. nih.govwikipedia.org
Recent technological advancements have led to the development of methods like single-cell ChIP-seq (scChIP-seq), single-cell CUT&Tag (scCUT&Tag), and single-cell chromatin immunocleavage sequencing (scChIC-seq). nih.govwikipedia.org These techniques are enabling researchers to map the distribution of specific histone modifications, such as the repressive mark H3K27me3 and the active mark H3K27ac, across different cell types within a complex tissue. biorxiv.org For instance, a study on the adult human central nervous system utilized co-profiling of H3K27me3 and H3K27ac at the single-nuclei level to create the first map of these marks in all major human CNS cell types. biorxiv.org
Furthermore, methods like EpiDamID now allow for the simultaneous measurement of histone PTMs and transcription in the same single cell, providing a powerful tool to link epigenetic states to gene expression programs during development and disease. hubrecht.eu
Integration of Multi-Omics Data for Comprehensive Histone H3 (1-20) Analysis
To gain a holistic understanding of the role of Histone H3 (1-20) modifications, it is crucial to integrate data from various "omics" layers, including genomics, transcriptomics, proteomics, and epigenomics. nih.govfrontiersin.org This integrative approach allows for the elucidation of complex regulatory networks and the identification of key driver events in disease.
For example, by combining ChIP-Seq data for histone marks like H3K4me3 and H3K27ac with RNA-Seq data, researchers have been able to associate specific histone modification patterns with transcriptional changes in cancer driver genes. nih.gov Similarly, integrating proteomics data with genomic and transcriptomic data can help prioritize driver genes in cancer. nih.gov
Platforms and computational tools are being developed to facilitate the integration and interpretation of these large and diverse datasets. mdpi.com These tools help to identify correlations between different molecular layers, such as the link between histone modifications, gene expression, and clinical outcomes in diseases like osteosarcoma. nih.gov This multi-dimensional analysis provides a more complete picture of the molecular mechanisms underlying cellular processes and disease progression. frontiersin.orgnih.gov
Understanding the Role of Histone H3 Variants (e.g., H3.1, H3.3) and Their N-Terminal Modifications
The histone H3 family includes several variants, most notably the canonical H3.1 and H3.2, and the replacement variant H3.3. nih.govresearchgate.net These variants differ by only a few amino acids, yet these subtle differences have profound functional consequences. nih.gov
Deposition and Function:
H3.1 and H3.2: These are replication-dependent histones, meaning they are incorporated into chromatin during the S phase of the cell cycle. nih.gov H3.1 is often associated with heterochromatin, a condensed and transcriptionally silent form of chromatin. pnas.org
H3.3: This variant is replication-independent and can be incorporated into chromatin throughout the cell cycle. nih.gov It is enriched in actively transcribed genes and regulatory elements, suggesting a role in maintaining an open chromatin state. pnas.orgnih.gov The N-terminal tail of H3.3 is essential for its replication-independent deposition. sdbonline.org
N-Terminal Modifications: The N-terminal tails of these variants are subject to the same PTMs, but the context of the variant can influence the outcome. For example, H3.1 is enriched in repressive marks like H3K9 dimethylation, which can lead to the recruitment of proteins like HP1 and the formation of heterochromatin. pnas.org In contrast, H3.3 is associated with active marks. pnas.org The distinct deposition pathways and chaperone proteins for each variant contribute to their differential localization and function. researchgate.netaging-us.com
| Histone Variant | Deposition | Primary Location | Associated Chromatin State |
| H3.1/H3.2 | Replication-coupled (S-phase) | Throughout the genome | Generally repressive/heterochromatin |
| H3.3 | Replication-independent | Actively transcribed genes, telomeres, regulatory elements | Active/euchromatin |
Therapeutic Targeting Strategies Based on Histone H3 (1-20) Modifying Enzymes (Preclinical/Mechanism Focus)
The enzymes that add or remove modifications from the Histone H3 (1-20) tail are critical regulators of gene expression and have emerged as promising therapeutic targets, particularly in cancer. jci.orgnih.gov
Targeting Histone Methylation:
EZH2 Inhibitors: EZH2 is the catalytic subunit of the PRC2 complex, which establishes the repressive H3K27me3 mark. jci.org In some cancers, mutations in H3.3 (e.g., K27M) can alter EZH2 activity, leading to a global reduction in H3K27me3. nih.govmdpi.com Paradoxically, residual EZH2 activity is still required for tumor growth in these cases. mdpi.com Inhibitors of EZH2, such as tazemetostat, have shown preclinical and clinical activity in certain cancers by restoring normal gene expression patterns. jci.org
Histone Demethylase Inhibitors: Enzymes that remove methyl groups, such as the H3K27 demethylase JMJD3, are also being explored as therapeutic targets. nih.gov Inhibiting JMJD3 with compounds like GSKJ4 can increase H3K27 methylation, potentially suppressing genes that drive cancer growth. nih.gov
Targeting Histone Acetylation:
HDAC Inhibitors: Histone deacetylases (HDACs) remove acetyl groups from histones, generally leading to transcriptional repression. Overexpression of HDACs is common in many cancers. nih.gov HDAC inhibitors have shown therapeutic potential by restoring the expression of tumor suppressor genes. nih.gov
Preclinical studies are actively investigating the mechanisms of these inhibitors and exploring combination therapies. For instance, combining the HDAC inhibitor panobinostat (B1684620) with the H3K27 demethylase inhibitor GSKJ4 has shown synergistic effects in killing H3.3 K27M mutant glioma cells. nih.gov
Advanced Imaging Techniques for Visualizing Histone H3 (1-20) Modifications in Live Cells
Visualizing the dynamic changes of histone modifications in living cells is crucial for understanding their temporal and spatial regulation. Several advanced imaging techniques have been developed to meet this challenge. bmbreports.org
Fluorescently Labeled Probes:
Fab-based Live Endogenous Modification Labeling (FabLEM): This method involves introducing fluorescently labeled antibody fragments (Fabs) specific for a particular histone modification into living cells. nih.gov These Fabs bind to their target modification, allowing for real-time tracking. nih.gov
Modification-Specific Intracellular Antibodies (Mintbodies): This approach utilizes genetically encoded probes consisting of a single-chain variable fragment (scFv) of an antibody fused to a fluorescent protein. nih.gov Mintbodies can be expressed in cells and even in whole organisms, enabling long-term imaging of specific modifications like H3K9 acetylation. nih.gov
Biosensors:
FRET Biosensors: Förster Resonance Energy Transfer (FRET)-based biosensors have been developed to detect histone modifications like methylation and phosphorylation. researchgate.net These sensors typically consist of two different fluorescent proteins linked by a domain that changes conformation upon binding to the modified histone, resulting in a change in FRET signal. researchgate.net
CRISPR-based Imaging:
The CRISPR/dCas9 system, where the nuclease-dead Cas9 is fused to a fluorescent protein, can be guided by an sgRNA to specific genomic locations to visualize chromatin in live cells. bmbreports.org This technique allows for the tracking of specific genomic regions and their associated histone modifications. bmbreports.org
Elucidation of Non-Canonical Histone H3 (1-20) Modifications and Their Roles
While methylation and acetylation are the most well-studied histone modifications, a growing number of "non-canonical" modifications are being discovered and characterized. abcam.com These less common modifications are expanding our understanding of the complexity of the histone code.
Examples of Non-Canonical Modifications:
Crotonylation: Histone crotonylation, particularly on H3K27 (H3K27cr), has been identified as a mark of active gene expression. oup.com Studies have shown that H3K27cr can work synergistically with H3K27ac to promote high levels of transcription. oup.com
Phosphorylation: Phosphorylation of serine or threonine residues on the H3 tail, such as H3S10 phosphorylation, is involved in processes like chromosome condensation during mitosis. nih.gov
Other Modifications: Other non-canonical modifications include ubiquitylation, SUMOylation, ADP-ribosylation, GlcNAcylation, citrullination, and isomerization. abcam.comnih.gov The enzymes responsible for these modifications and their specific functions are areas of active investigation.
The discovery of non-canonical histone acetyltransferases (HATs) that can directly bind DNA and modify the histone globular domain further highlights the expanding complexity of histone modification pathways. biorxiv.org Elucidating the roles of these novel modifications and the enzymes that regulate them will provide a more complete picture of how the Histone H3 (1-20) tail fine-tunes chromatin function.
Q & A
Q. What is the functional significance of the N-terminal tail (residues 1–20) of Histone H3 in chromatin structure and gene regulation?
The N-terminal tail of Histone H3 (1–20) is a critical site for post-translational modifications (PTMs) such as acetylation, methylation, and phosphorylation. These modifications regulate chromatin accessibility by altering electrostatic interactions between histones and DNA. For example, acetylation of lysine residues (e.g., K9, K14) neutralizes positive charges, reducing histone-DNA affinity and promoting transcriptional activation . Experimental validation typically involves mutagenesis (e.g., substituting lysine with glutamine to mimic acetylation) combined with chromatin immunoprecipitation (ChIP) to assess binding dynamics .
Q. What are the most common post-translational modifications (PTMs) identified in Histone H3 (1–20), and how are they detected?
Common PTMs in this region include K4 methylation (associated with active transcription), K9/K27 methylation (linked to heterochromatin formation), and S10 phosphorylation (implicated in mitosis). Mass spectrometry (MS) is the gold standard for PTM detection, with workflows involving histone extraction, chemical derivatization (e.g., propionylation), and high-resolution LC-MS/MS analysis . For targeted studies, antibody-based methods like Western blot or ELISA are used, though cross-reactivity requires validation using synthetic peptides with defined modifications .
Q. How can researchers ensure reproducibility when quantifying Histone H3 (1–20) modifications across experimental models?
Reproducibility requires standardized protocols for histone isolation (e.g., acid extraction), normalization to total histone H3 levels (via unmodified epitopes), and inclusion of internal controls (e.g., recombinant histone standards). Statistical reporting should specify sample size, measurement replicates, and effect sizes (e.g., Cohen’s d for group comparisons) to address variability .
Advanced Research Questions
Q. What experimental design considerations are critical for studying combinatorial PTMs (e.g., coexisting acetylation and methylation) in Histone H3 (1–20)?
Combinatorial PTM analysis demands techniques that preserve modification crosstalk. Middle-down proteomics (analyzing 1–20 peptide fragments) or top-down MS can resolve coexisting modifications. For functional studies, synthetic histone peptides with defined PTM patterns are used in nucleosome reconstitution assays to assess impacts on chromatin remodeling enzymes (e.g., HDACs or methyltransferases) . Statistical models should account for interdependent modifications using multivariate analysis .
Q. How can contradictory data on the role of Histone H3 K4 methylation in transcriptional activation be resolved?
Contradictions often arise from context-dependent effects (e.g., cell type, differentiation state). Researchers should employ orthogonal methods:
- ChIP-seq to map H3K4me3 occupancy alongside RNA-seq to correlate with gene expression.
- CRISPR/dCas9-based targeting to recruit methyltransferases (e.g., SET1A) or demethylases (e.g., LSD1) to specific loci and monitor transcriptional outcomes. Meta-analyses of public datasets (e.g., ENCODE) can identify consensus patterns .
Q. What methodologies are suitable for investigating the structural dynamics of Histone H3 (1–20) in nucleosome stability?
- Nuclear Magnetic Resonance (NMR) : Provides atomic-level resolution of tail flexibility in solution.
- Single-molecule FRET : Measures real-time conformational changes in nucleosomes under varying ionic conditions.
- Molecular Dynamics (MD) Simulations : Predicts how PTMs alter histone-DNA interactions. Cross-validation with cryo-EM data is essential for accuracy .
Q. How do cancer-associated mutations in Histone H3 (e.g., G34R) alter the function of the 1–20 domain?
The G34R mutation, common in pediatric gliomas, disrupts methylation at K36. Experimental approaches include:
- In vitro nucleosome assays to compare wild-type and mutant histones’ binding to methyltransferases (e.g., SETD2).
- Isogenic cell models (CRISPR-edited H3.3G34R) to profile genome-wide H3K36me2/3 loss and DNA repair defects via ChIP-seq and γH2AX staining .
Methodological Guidance
Q. What statistical frameworks are recommended for analyzing histone modification datasets with high dimensionality?
- Hierarchical clustering or PCA to reduce dimensionality in PTM profiling studies.
- Bayesian inference for probabilistic modeling of modification crosstalk.
- False discovery rate (FDR) correction (e.g., Benjamini-Hochberg) for high-throughput MS or sequencing data .
Q. How should researchers address batch effects in multi-omic studies of Histone H3 (1–20)?
Q. What are the best practices for depositing histone-related data in public repositories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
